Product packaging for Dynorphin(Cat. No.:CAS No. 74913-18-1)

Dynorphin

カタログ番号: B1627789
CAS番号: 74913-18-1
分子量: 2147.5 g/mol
InChIキー: JMNJYGMAUMANNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Dynorphin as a Neuropeptide and Endogenous Opioid Ligand

Dynorphins are a class of endogenous opioid peptides derived from the precursor protein prothis compound (PDYN). nih.govguidetopharmacology.org This precursor undergoes proteolytic cleavage by enzymes such as proprotein convertase 2 (PC2) to yield several active peptides, including this compound A, this compound B (also known as rimorphin), α-neoendorphin, β-neoendorphin, and "big this compound" (a 32-amino acid molecule comprising both this compound A and this compound B). nih.govguidetopharmacology.orgguidetopharmacology.orgfrontiersin.org

These peptides are characterized by a high proportion of basic amino acid residues (lysine and arginine) and numerous hydrophobic residues. guidetopharmacology.org Dynorphins function as endogenous ligands, primarily activating the kappa opioid receptor (KOR). nih.govguidetopharmacology.orgwikipedia.orgwikipedia.orgnih.govguidetopharmacology.org While KOR is their preferred target, dynorphins can also exhibit affinity for other opioid receptors, such as mu- (MOR) and delta- (DOR) opioid receptors, albeit with lower selectivity in some cases. frontiersin.orgwikipedia.orgwikipedia.orgguidetopharmacology.org

The amino acid sequences and molecular formulas for key this compound peptides are provided below:

Peptide NameAmino Acid SequenceMolecular FormulaMolecular Weight ( g/mol )
This compound A Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-GlnC99H155N31O231978.3
This compound B Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-ThrC74H115N21O171570.85 tocris.com
α-Neoendorphin Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-LysC60H89N15O131228.464 wikipedia.orgnih.gov
β-Neoendorphin Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-ProC54H77N13O121100.3 wikipedia.orgnih.gov

Overview of the this compound/Kappa Opioid Receptor (KOR) System within Opioidergic Signaling

The this compound/KOR system is an integral part of broader opioidergic signaling, which regulates diverse physiological processes. Kappa opioid receptors belong to the superfamily of G-protein-coupled receptors (GPCRs). nih.gov Upon activation by dynorphins, KORs are primarily coupled to the inhibition of adenylate cyclase, leading to a subsequent decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov This signaling pathway mediates many of the effects attributed to the this compound system.

Dynorphins are widely distributed throughout the central nervous system (CNS), with particularly high concentrations found in regions such as the hypothalamus, medulla, pons, midbrain, and spinal cord. guidetopharmacology.org These peptides are stored in large dense-core vesicles, which are significantly larger than typical neurotransmitter vesicles. guidetopharmacology.org The release of dynorphins from these vesicles requires a more intense and prolonged stimulus, suggesting a distinct regulatory mechanism compared to classical neurotransmitters. guidetopharmacology.org

Beyond their well-established interaction with KORs, dynorphins can also engage with other receptor systems. For instance, this compound A and Big this compound have been observed to exert excitotoxic effects, potentially involving glutamate (B1630785) receptors, particularly NMDA receptors. guidetopharmacology.orgfrontiersin.orgnih.gov This highlights a multifaceted role for dynorphins, extending beyond traditional opioid receptor-mediated signaling and contributing to complex neuronal functions and dysfunctions.

Historical Context of this compound Discovery and Receptor Cloning

The foundational understanding of opioid receptors emerged in 1973, when specific, high-affinity, stereospecific binding sites for opiate drugs were identified in the brain. frontiersin.orgguidetopharmacology.org This discovery initiated a search for endogenous ligands that naturally interact with these receptors.

This compound itself was discovered in 1981 by Avram Goldstein and Charles Chavkin. They identified it as an endogenous neuropeptide that specifically activated the kappa opioid receptor. guidetopharmacology.orgnih.gov This finding was a significant advancement, providing a natural counterpart to the previously characterized opioid receptors.

Following the pharmacological identification and characterization of the different opioid receptor subtypes, significant strides in molecular biology led to their cloning. The kappa opioid receptor (KOR) was successfully cloned in 1993. frontiersin.orgnih.gov This achievement, alongside the cloning of the mu (MOR) and delta (DOR) opioid receptors in the early 1990s, provided the molecular tools necessary for in-depth studies of their structure, function, and signaling pathways. nih.govguidetopharmacology.orgfrontiersin.org The genes encoding these receptors were subsequently named OPRM1 (mu), OPRD1 (delta), and OPRK1 (kappa) by the HUGO Gene Nomenclature Committee (HGNC). pnas.org The cloning of KOR confirmed its identity as a G-protein-coupled receptor and allowed for detailed investigations into its binding and functional characteristics, consistent with its endogenous role. nih.govguidetopharmacology.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C99H155N31O23 B1627789 Dynorphin CAS No. 74913-18-1

特性

IUPAC Name

5-amino-2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C99H155N31O23/c1-7-55(6)81(129-86(142)66(28-18-40-112-98(107)108)118-83(139)65(27-17-39-111-97(105)106)120-88(144)70(44-54(4)5)125-89(145)71(46-56-21-9-8-10-22-56)117-79(135)52-115-78(134)51-116-82(138)61(102)45-57-31-33-59(131)34-32-57)94(150)122-67(29-19-41-113-99(109)110)95(151)130-42-20-30-75(130)93(149)121-64(26-14-16-38-101)85(141)124-69(43-53(2)3)87(143)119-63(25-13-15-37-100)84(140)126-72(47-58-50-114-62-24-12-11-23-60(58)62)90(146)128-74(49-80(136)137)92(148)127-73(48-77(104)133)91(147)123-68(96(152)153)35-36-76(103)132/h8-12,21-24,31-34,50,53-55,61,63-75,81,114,131H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,132)(H2,104,133)(H,115,134)(H,116,138)(H,117,135)(H,118,139)(H,119,143)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,141)(H,125,145)(H,126,140)(H,127,148)(H,128,146)(H,129,142)(H,136,137)(H,152,153)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNJYGMAUMANNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C99H155N31O23
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2147.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74913-18-1
Record name Dynorphins
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074913181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Prodynorphin Biosynthesis and Peptide Processing

Prodynorphin Gene (PDYN) Expression and Regulation

The expression of the human prothis compound gene (PDYN) is characterized by remarkable plasticity, leading to the generation of a variety of messenger RNAs (mRNAs) that can be translated into several protein isoforms, including full-length and N-terminally truncated forms nih.gov. This intricate regulation ensures cell-type and circuit-specific expression of dynorphins, which is crucial for their diverse physiological roles nih.gov.

Transcriptional Control Mechanisms

Transcriptional control of the PDYN gene involves a complex interplay of various transcription factors and regulatory DNA elements. The PDYN gene contains multiple promoter elements that dictate its expression. For instance, three cAMP regulatory element (CRE) motifs located at positions -1543, -1627, and -1659 relative to the RNA cap site have been identified in the rat prothis compound promoter. These elements can independently or combinatorially regulate both basal and protein kinase A (PKA)-induced transcription researchgate.net.

Another crucial regulatory element is the Activator protein 1 (AP-1) binding site. Components of the AP-1 transcription factor, such as ΔFosB, c-Fos, and c-Jun, are known to regulate PDYN expression. For example, c-Fos and c-Jun activate transcription through the DYNCRE3 site (a CRE/AP-1-like site) in the prothis compound gene promoter mdpi.com. USF2, Ptf1a, Pax2, Neurod1/2/6, and Bhlhb5 are also E-box transcription factors that contribute to cell-type and cell-lineage-specific PDYN expression in the central nervous system nih.gov. The repressor element 1 silencing transcription factor (REST) has also been shown to regulate prothis compound transcription, with its functional inactivation increasing PDYN transcription in cellular models researchgate.netnih.gov.

Recent research has identified a conserved enhancer element located upstream of the PDYN gene. This non-coding region becomes accessible upon neuronal depolarization and is both necessary and sufficient for PDYN transcription in rat striatal neurons and human cells. Its activity-dependent regulation is mediated by immediate early gene (IEG) transcription factors such as Fos, FosB, FosL2, Nr4a1, and Nr4a2, and requires de novo protein translation khanacademy.orgnih.gov.

Post-Transcriptional Regulation

Post-transcriptional regulation plays a significant role in shaping the final protein output from the PDYN gene, often setting protein levels independently of mRNA levels mdpi.com. The human PDYN gene gives rise to several mRNA isoforms through alternative splicing and multiple transcription start sites (TSSs), leading to the production of diverse prothis compound proteins nih.govnih.gov.

Key examples of PDYN mRNA isoforms include:

Full-length (FL) mRNAs: FL1-PDYN mRNA, consisting of four exons and three introns, is the dominant transcript. FL2-PDYN mRNA and testis-specific transcripts (Taf I and Taf II) also encode the full-length protein but differ in their 5′-untranslated regions or alternative first exons nih.govnih.govnih.gov.

Truncated mRNAs: Alternatively spliced variants like ΔSP-PDYN mRNA lack a signal peptide and are translated from an internal methionine (Met14). ΔSP/NLS-PDYN protein additionally lacks α-neoendorphin and this compound A sequences guidetopharmacology.org. Other truncated mRNAs (Sp1, Sp2, T1, T2, T3) are transcribed from intragenic TSSs, particularly within exon 4, and give rise to N-terminally truncated proteins that may have non-canonical nuclear functions nih.govnih.govguidetopharmacology.org.

These alternative splicing events and multiple transcription initiation sites contribute to the tissue-specific and adaptive expression of dynorphins, allowing for fine-tuned control over the types and quantities of this compound peptides produced nih.govnih.govguidetopharmacology.org. While general mechanisms of post-transcriptional regulation involve RNA-binding proteins (RBPs) and microRNAs (miRNAs) affecting mRNA stability, localization, and translation elifesciences.orgchembase.cn, specific detailed research findings on their direct impact on prothis compound mRNA processing are still emerging.

Epigenetic Modulations of Prothis compound Gene Expression

Epigenetic mechanisms, including DNA methylation and histone modifications, exert significant control over PDYN gene expression without altering the underlying DNA sequence. These modifications are crucial for regulating cell-type-specific transcription and adaptive responses to various stimuli nih.gov.

DNA methylation, specifically the methylation of cytosine residues within CpG islands, plays a key role in PDYN regulation. The PDYN gene is predominantly transcribed in neurons in the human brain, and its methylation patterns exhibit cell-type specificity nih.gov. For instance, a short CpG island (DMR1) in the promoter region is hypomethylated and enriched in 5-hydroxymethylcytosine (B124674) in neurons, promoting transcription, while it is hypermethylated in glial cells nih.gov. Conversely, another differentially methylated region (DMR2) may be repressed in non-neuronal cells through interactions with DREAM, a methylation-sensitive transcriptional repressor nih.gov.

Studies have linked DNA methylation of the prothis compound gene to psychiatric disorders and substance dependence. For example, elevated methylation at CpG-SNPs (single nucleotide polymorphisms that form CpG sites) in prothis compound has been observed in the brains of human alcoholics, particularly in the 3′-untranslated region (3′-UTR) chembase.cn. This suggests that genetic, epigenetic, and environmental factors may converge through alterations in PDYN 3'-UTR CpG/SNP methylation, influencing PDYN transcription and vulnerability to alcohol dependence chembase.cn. While ethanol (B145695) and acetaldehyde (B116499) can induce specific histone modifications at the prothis compound gene promoter, DNA methylation itself was not altered in some experimental conditions, suggesting a selectivity of epigenetic effects.

Histone modifications are dynamic processes that alter chromatin structure and accessibility, thereby influencing gene transcription. The acetylation of lysine (B10760008) residues on histones, particularly H3K9ac and H3K27ac, is generally associated with an open chromatin structure that facilitates transcription factor binding and increased gene expression. Conversely, histone methylation can either activate or repress transcription depending on the specific residue and degree of methylation.

Research indicates that histone modifications are crucial for prothis compound gene regulation. For example, ethanol treatment has been shown to induce selective epigenetic changes at the prothis compound promoter, including a decrease in histone 3 lysine 27 trimethylation (H3K27me3, a repressive mark) and an increase in histone 3 lysine 9 acetylation (H3K9ac, an activating mark), which correlate with prothis compound gene up-regulation wikipedia.org. In the context of opioid-induced hyperalgesia, chronic morphine treatment, especially with histone deacetylase (HDAC) inhibition, leads to increased prothis compound mRNA expression, strongly associated with acetylated histone H3 lysine 9 (aceH3K9) at the PDYN promoter region. These findings highlight how histone modifications act as a critical regulatory layer for PDYN expression in response to environmental stimuli and pathological conditions.

The cAMP response element-binding protein (CREB) is a ubiquitously expressed transcription factor that plays a central role in stimulus-dependent gene expression, including that of prothis compound. Upon phosphorylation at serine 133 (Ser133), CREB dimers bind to cAMP response elements (CREs) in the promoter regions of target genes. This phosphorylation facilitates the recruitment of co-activators like CREB-binding protein (CBP), which possesses histone acetyltransferase (HAT) activity. CBP-mediated histone acetylation then loosens chromatin structure, making the DNA more accessible for the transcriptional machinery and enabling the transcription of CREB target genes, including PDYN.

In the context of addiction, psychostimulants like cocaine activate CREB in neurons of the nucleus accumbens, leading to an increase in CREB-regulated this compound expression. This induction of this compound is thought to contribute to drug withdrawal states. Furthermore, inflammation-induced phosphorylation of CREB can relieve its repressive effects at the DYNCRE3 site in the prothis compound promoter, allowing for the activation of prothis compound gene transcription through interactions with other transcription factors like c-Fos and c-Jun mdpi.com. The calcium-binding protein DREAM (downstream regulatory element antagonist modulator) can also modulate CREB-mediated transcription by binding to DRE sites and impairing CBP recruitment by phospho-CREB in a calcium-dependent manner, thus repressing transcription nih.gov.

Table 1: Prothis compound Gene Expression Regulatory Mechanisms

MechanismKey Factors/ElementsEffect on PDYN ExpressionReferences
Transcriptional Control
Promoter ElementscAMP Regulatory Elements (CRE)Basal and PKA-induced transcription researchgate.net
AP-1 binding sites (DYNCRE3)Activation (c-Fos, c-Jun); Repression (CREB) nih.govmdpi.com
DRE sitesRepression (DREAM) nih.gov
VNTR (Variable Number Tandem Repeat)Modulation of transcriptional activity nih.gov
Transcription FactorsΔFosB, c-Fos, c-Jun, USF2, Ptf1a, Pax2, Neurod1/2/6, Bhlhb5, Islet-1Cell-type/lineage-specific expression, activation nih.govmdpi.comkhanacademy.orgnih.gov
REST (Repressor Element 1 Silencing Transcription Factor)Repression (inactivation increases transcription) researchgate.netnih.gov
EnhancersConserved enhancer upstream of PDYNNecessary and sufficient for transcription khanacademy.orgnih.gov
Post-Transcriptional Regulation
Alternative SplicingFL1, FL2, ΔSP-PDYN, ΔSP/NLS-PDYN, Sp1, Sp2, T1, T2, T3 mRNA isoformsProduction of full-length and truncated proteins nih.govnih.govguidetopharmacology.org
Epigenetic Modulations
DNA MethylationCpG islands (DMR1, DMR2), CpG-SNPsCell-type specific regulation; linked to alcoholism nih.govelifesciences.orgchembase.cn
Histone ModificationsH3K9ac, H3K27ac (acetylation)Activation of gene expression wikipedia.org
H3K27me3 (methylation)Repression of gene expression wikipedia.org
CREB-Mediated ActivationPhosphorylation at Ser133, CBP recruitmentActivation of PDYN transcription (via histone acetylation) mdpi.com

Post-Translational Processing of Prothis compound

The processing of prothis compound into its active peptide forms is a highly regulated process occurring within specific cellular compartments. This post-translational modification is critical for generating the diverse array of this compound peptides with distinct biological activities.

Enzymatic Cleavage by Proprotein Convertase 2 (PC2)

The primary enzyme responsible for the proteolytic cleavage of prothis compound is proprotein convertase 2 (PC2) wikipedia.orgresearchgate.nethmdb.cawikigenes.orgresearchgate.netnih.gov. This processing predominantly takes place within synaptic vesicles in the presynaptic terminal of neurons wikipedia.orghmdb.ca. PC2 is a calcium-dependent serine protease of the subtilisin/kexin family, known for cleaving propeptide and proprotein substrates at the C-terminal of paired or single basic amino acid residues (e.g., R-X-(K/R)-R) researchgate.netnih.gov.

Specifically, PC2 cleaves prothis compound to produce this compound A (1-17), this compound B (1-13), and alpha-neoendorphin (B1637691) without requiring prior processing by PC1/PC3 researchgate.netwikigenes.org. PC2 also demonstrates the ability to cleave at single basic residues, leading to the formation of fragments such as this compound A (1-8) researchgate.net. Notably, PC2 is the only proprotein convertase identified that can cleave the Arg9-Pro10 bond within this compound A (1-17) to yield this compound A (1-9) researchgate.net.

The efficiency of PC2 processing can be enhanced by the presence of carboxypeptidases, such as carboxypeptidase E (CPE) and carboxypeptidase D (CPD) researchgate.netbioscientifica.com. These carboxypeptidases remove newly exposed basic residues from the cleaved peptides, which can otherwise cause product inhibition of PC2 activity researchgate.netbioscientifica.com. This cooperative action ensures efficient and complete processing of the prothis compound precursor.

Generation of this compound Peptides (e.g., this compound A, this compound B, Big this compound, α-Neoendorphin)

The sequential enzymatic cleavage of prothis compound yields a family of active opioid peptides, collectively known as dynorphins wikipedia.orgresearchgate.net. The major active peptides released include this compound A, this compound B, and α/β-neoendorphin wikipedia.orghmdb.caresearchgate.netwikipedia.org.

In some instances, prothis compound may not be fully processed, leading to the release of "big this compound" wikipedia.orghmdb.ca. Big this compound is a larger, 32-amino acid molecule that comprises both this compound A and this compound B sequences wikipedia.orgpnas.orgwikipedia.orgelisakits.co.uk. Other intermediates and fragments also arise during this processing, such as leumorphin (this compound B1-29), which is a proteolytic cleavage product of prothis compound and can be further reduced to this compound B (this compound B-13) by pitrilysin metallopeptidase 1 wikipedia.org. This compound A (1-8) is another commonly observed fragment of this compound A hmdb.caplos.org.

Characterization of this compound Peptide Variants and Structure-Function Relationships

This compound peptides exhibit distinct structural characteristics that contribute to their varied affinities and potencies at opioid and non-opioid receptors. These peptides are generally characterized by a high proportion of basic amino acid residues (lysine and arginine) and hydrophobic residues wikipedia.orghmdb.ca.

Peptide VariantAmino Acid LengthRepresentative SequencePrimary Receptor AffinityOther Receptor AffinitiesKey Characteristics and Functions
This compound A (Dyn A)17 (Dyn A 1-17)YGGFLRRIRPKLKWND wikipedia.orgKappa-opioid receptor (KOR) wikipedia.orgMu-opioid receptor (MOR), Delta-opioid receptor (DOR), N-methyl-D-aspartate (NMDA) receptor, Bradykinin (B550075) receptor wikipedia.orgN-terminal tyrosine crucial for opioid receptor activation; can activate bradykinin receptors to stimulate pain wikipedia.orghmdb.ca. Capable of cell penetration ki.se.
This compound B (Dyn B)13 (Dyn B 1-13)YGGFLRRQFKVVT wikipedia.orgtocris.comKappa-opioid receptor (KOR) wikipedia.orgtocris.comModerate selectivity for κ1b tocris.comAlso known as rimorphin wikipedia.org. Shares N-terminal sequence with this compound A but differs at C-terminus wikipedia.org. Potent and selective KOR agonist wikipedia.orgtocris.com.
Big this compound32YGGFLRRIRPKLKWNDNQKRYGGFLRRQFKVVT wikipedia.orgKappa-opioid receptor (KOR) wikipedia.orgNMDA receptor wikipedia.orgComposed of this compound A and this compound B wikipedia.orgwikipedia.org. Most potent known endogenous modulator of acid-sensing ion channels (ASICs) pnas.org. High potency and efficacy at KOR, mediating analgesic, dysphoric, and sedative effects wikipedia.org. Capable of cell penetration ki.se.
α-Neoendorphin10YGGFLRKYPK wikipedia.orgwikipedia.orgKappa-opioid receptor (KOR) wikipedia.orgDelta-opioid receptor (OPRD1), Mu-opioid receptor (OPRM1) wikipedia.orgPresent in greater amounts in the brain than β-neoendorphin wikipedia.org.
β-Neoendorphin9YGGFLRKYP wikipedia.orgKappa-opioid receptor (KOR) wikipedia.org

Dynorphins primarily exert their effects through the κ-opioid receptor (KOR), a G-protein-coupled receptor wikipedia.orgtocris.com. Two subtypes of KORs, K1 and K2, have been identified wikipedia.org. While KOR is the main receptor for all dynorphins, these peptides also exhibit some affinity for the μ-opioid receptor (MOR) and δ-opioid receptor (DOR) wikipedia.org. Different this compound peptides display varying receptor selectivities and potencies wikipedia.org.

Beyond opioid receptors, dynorphins, particularly big this compound and this compound A, have been recognized for their ability to modulate ionotropic receptors such as N-methyl-D-aspartate (NMDA) type glutamate (B1630785) receptors and acid-sensing ion channels (ASICs) wikipedia.orgpnas.orgwikipedia.org. The N-terminal tyrosine residue of this compound A is essential for its activation of opioid receptors, but it is not required for its binding to bradykinin receptors, through which it can stimulate pain responses wikipedia.org.

Research findings indicate that big this compound and this compound A, but not this compound B, possess the capacity to penetrate cells ki.se. This cell-penetrating ability is associated with two structural features: the potential to form an α-helix and a high positive charge ki.se. The diverse structural properties and receptor interactions of this compound peptides underscore their complex and multifaceted roles in modulating neuronal activity and physiological functions.

Molecular and Cellular Mechanisms of Dynorphin Action

Kappa Opioid Receptor (KOR) Pharmacology and Signaling Pathways

β-Arrestin Recruitment and β-Arrestin-Mediated Signaling

Receptor Phosphorylation

Upon agonist binding, the KOR undergoes phosphorylation, a critical step in regulating receptor function. This phosphorylation, often mediated by G protein-coupled receptor kinases (GRKs), leads to the recruitment of β-arrestins. nih.govresearchgate.netbiorxiv.orgnih.gov For instance, the binding of agonists like U50,488H to the KOR has been shown to cause KOR phosphorylation at specific serine and threonine residues (S356, T357, T362, and S369) in the C-terminal domain in cultured cells. nih.gov Phosphorylated KORs, by recruiting β-arrestins, can lead to receptor desensitization and internalization, as well as initiating β-arrestin-mediated signaling pathways. nih.govresearchgate.net

Activation of Mitogen-Activated Protein Kinases (MAPKs) (e.g., ERK1/2, p38 MAPK)

Activation of the KOR by dynorphin can lead to the modulation of various MAPK pathways, including extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK. nih.govresearchgate.netdrugbank.com

ERK1/2 Activation: KOR activation stimulates ERK1/2, with distinct phases of activation. An early phase of ERK1/2 activation is mediated by Gi/o proteins, while a late phase is associated with β-arrestin-mediated signaling. nih.govresearchgate.net Research indicates that stress-induced this compound release can lead to the phosphorylation of ERK1/2 MAPK in brain regions such as the caudate and nucleus accumbens. nih.gov This activation is blocked by KOR antagonists and is absent in KOR knockout mice, suggesting a KOR-dependent mechanism. nih.gov

p38 MAPK Activation: β-Arrestin-mediated signaling also includes the activation of p38 MAPK. nih.govresearchgate.net Stress-induced this compound release and subsequent KOR activation stimulate the phosphorylation of p38 MAPK in both astroglial cells and GABAergic neurons in the brain. grantome.com This activation is crucial for certain KOR-dependent behavioral responses, such as aversion and motor incoordination. nih.govdrugbank.com

The involvement of these MAPK pathways in KOR signaling is summarized in the following table:

MAPK PathwayMediating Mechanism(s)Associated Effects/FindingsReferences
ERK1/2Gi/o proteins (early phase), β-arrestin (late phase)Stress-induced phosphorylation in striatum and nucleus accumbens nih.govresearchgate.netnih.gov nih.govresearchgate.netnih.gov
p38 MAPKβ-arrestin recruitmentMediates aversion, motor incoordination; activated in astrocytes and GABAergic neurons by stress-induced this compound nih.govresearchgate.netdrugbank.comgrantome.com nih.govresearchgate.netdrugbank.comgrantome.com
Activation of c-Jun N-Terminal Kinase (JNK) and Protein Kinase B (Akt) Pathways

Beyond ERK1/2 and p38 MAPK, KOR activation also extends to the c-Jun N-terminal kinase (JNK) and Protein Kinase B (Akt) pathways. nih.govresearchgate.net

JNK Activation: this compound B and KOR agonists like U50,488 and U69,593 activate KOR to cause JNK phosphorylation. nih.gov This activation is mediated through pertussis toxin-sensitive Gαi activation. nih.gov Activation of JNK signaling has been reported to inactivate the KOR, contributing to the prolonged duration of action observed with certain KOR antagonists. nih.govdrugbank.com

Akt Pathway Activation: this compound activation of KOR has been linked to the activation of the PI3K/Akt pathway, which can have protective effects, for instance, against epilepsy and seizure-induced brain injury. researchgate.net

KOR Signaling via Other G Proteins (e.g., Gz, G16)

While KOR primarily couples to Gi/o proteins, it has also been reported to signal via other G proteins, such as Gz and G16. nih.gov These alternative G protein couplings can contribute to the diverse array of intracellular pathways activated by KOR and the varied effects on cells. nih.gov

Biased Agonism at the KOR: Differential G Protein vs. β-Arrestin Signaling

Biased agonism at the KOR refers to the phenomenon where different ligands preferentially activate distinct downstream signaling pathways, specifically G protein-mediated signaling versus β-arrestin-mediated signaling. nih.govresearchgate.netfrontiersin.orgunibo.it This differential activation is crucial because G protein-mediated pathways are often associated with the desired therapeutic effects, such as antinociception and antipruritic effects, while β-arrestin-2-dependent signaling, particularly involving p38 MAPK activation, is implicated in undesirable side effects like dysphoria, psychotomimesis, sedation, and motor incoordination. nih.govresearchgate.netdrugbank.comunibo.itbiorxiv.orgfrontiersin.org

Research indicates that this compound itself can act as a G protein-biased agonist in some in vitro studies. pnas.org The pursuit of G protein-biased KOR agonists is an active area of research, aiming to develop therapeutics that retain analgesic or antipruritic efficacy without the adverse psychotomimetic or dysphoric effects. nih.govresearchgate.netunibo.it

The differential signaling pathways and their associated effects are summarized below:

Signaling PathwayAssociated EffectsReferences
G Protein-mediatedAnalgesia, antipruritic effects, inhibition of adenylyl cyclase, modulation of Ca2+ and K+ channels, early ERK1/2 phosphorylation nih.govresearchgate.netunibo.itfrontiersin.org
β-Arrestin-mediatedDesensitization, internalization, late ERK1/2 activation, p38 MAPK activation, dysphoria, psychotomimesis, sedation, motor incoordination nih.govresearchgate.netdrugbank.comunibo.itbiorxiv.org

Non-Opioid Receptor-Mediated Actions of this compound

Beyond its well-established interactions with opioid receptors, this compound also exhibits actions that are independent of opioid receptors, often termed "non-opioid" effects. These effects are typically not blocked by opioid receptor antagonists like naloxone. pnas.orgki.senih.govjneurosci.organnualreviews.orgsigmaaldrich.com

Direct Interactions with N-methyl-D-aspartate (NMDA) Receptors

One of the most prominent non-opioid receptor-mediated actions of this compound involves its direct interaction with N-methyl-D-aspartate (NMDA) receptors. pnas.orgwikipedia.orgsigmaaldrich.comnih.govphysiology.orgpsu.eduoup.comoup.com

Modulation of NMDA Receptor Function: this compound A has been shown to directly interact with NMDA receptors, influencing their function. nih.govphysiology.orgpsu.eduoup.com This interaction can lead to both inhibition and, paradoxically, potentiation of NMDA-activated currents, depending on this compound concentration and cellular context. pnas.orgphysiology.orgpsu.eduoup.com High concentrations or prolonged exposure to this compound A can cause neuronal cell death via NMDA receptor-dependent, non-opioid mechanisms. oup.comoup.com

pH Dependence: The inhibition of NMDA receptors by this compound A is dependent on extracellular pH, with increased inhibition observed at lower pH levels. nih.gov This suggests that the interaction site for this compound A on the NMDA receptor is distinct from proton or redox sites, and involves specific structural features of the this compound peptide. nih.gov

Excitotoxicity: The excitotoxic effects of this compound, particularly in conditions like spinal cord trauma, are often linked to its interaction with NMDA receptors. ki.sesigmaaldrich.com NMDA receptor antagonists can prevent this compound-induced excitotoxicity and neuronal loss, highlighting the involvement of these receptors in this compound's pathological actions. sigmaaldrich.com

Modulation of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionate (AMPA) Receptors

This compound, particularly this compound A (1-17), has demonstrated the capacity to modulate the activity of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionate (AMPA) receptors. These receptors are a critical subtype of ionotropic glutamate (B1630785) receptors, playing a fundamental role in excitatory synaptic transmission. In studies involving acutely isolated spinal dorsal horn neurons, co-application of this compound A (1-17) at micromolar concentrations was observed to reversibly decrease the peak amplitude of the initial transient component of AMPA-induced currents. This depressant effect is concentration-dependent, with an IC50 of 86 nM, and is accompanied by a slowing of the response kinetics, including both the 10-90% rise-time and the time constant of decay. nih.gov

The inhibitory action of this compound A (1-17) on AMPA responses is consistently and completely antagonized by norbinaltorphimine (B1679850) (nor-BNI), a selective kappa-opioid receptor (KOR) antagonist. This indicates that the depressant effect is mediated by kappa 1-opioid receptors. nih.govcapes.gov.br Conversely, this compound can also induce a late potentiating effect on AMPA/kainate responses in some cells. This potentiation appears to be a non-opioid effect, as it remains unaffected by antagonists for kappa-, mu-, or delta-opioid receptors. nih.gov Furthermore, elevated levels of mutant this compound A have been implicated in neurotoxic mechanisms that may involve AMPA receptors. oup.com

Interactions with Acid-Sensing Ion Channels (ASIC1a)

This compound peptides, specifically this compound A and "big this compound" (a 32-amino acid peptide comprising both this compound A and this compound B), significantly influence the activity of Acid-Sensing Ion Channel 1a (ASIC1a). ASICs are proton-gated cation channels that contribute to crucial physiological processes such as neurotransmission, as well as pathological conditions like pain initiation and neuronal death following ischemic stroke. pnas.orgjneurosci.orgnih.gov

A primary mechanism by which dynorphins modulate ASIC1a is by limiting its steady-state desensitization. Under physiological conditions, ASIC1a typically undergoes desensitization during prolonged exposure to acidic pH, which prevents further channel activation. However, in the presence of this compound A or big this compound, robust ASIC1a currents can still be activated even after conditioning at a pH that would normally induce desensitization. jneurosci.orgnih.govjneurosci.org This effect signifies that dynorphins reduce the apparent proton sensitivity required for ASIC1a steady-state desensitization, thereby requiring more acidic pH values to induce desensitization. nih.govjneurosci.org

Big this compound has been reported to be approximately 1,000-fold more potent than this compound A in modulating ASIC1a steady-state desensitization. pnas.orgbiorxiv.org This potentiation of ASIC1a activity by dynorphins occurs independently of opioid or bradykinin (B550075) receptor activation, suggesting a direct physical interaction with the channel itself. jneurosci.orgnih.govjneurosci.orgresearchgate.net Molecular modeling and experimental data indicate that this compound peptides, predominantly through electrostatic interactions involving basic amino acids in their N-terminus, insert deep into the acidic pocket of ASIC1a. This binding event is believed to stabilize a closed resting conformation of ASIC1a and reduce its proton sensitivity. pnas.orgnih.govbiorxiv.orgacs.orgresearchgate.net The enhancement of ASIC1a activity by dynorphins can exacerbate acidosis-induced neuronal death, highlighting a potential role in augmenting neuronal damage during conditions such as ischemic stroke. pnas.orgjneurosci.orgnih.govnih.gov

Table 1: this compound's Modulation of ASIC1a Activity

This compound PeptideEffect on ASIC1aMechanismKey Findings
This compound ALimits steady-state desensitization; enhances current during prolonged acidosis. jneurosci.orgnih.govjneurosci.orgDirect interaction with ASIC1a, independent of opioid/bradykinin receptors. jneurosci.orgnih.govjneurosci.orgresearchgate.netDecreases apparent proton sensitivity of desensitization. nih.govjneurosci.org
Big this compoundHighly potent limitation of steady-state desensitization; enhances current during prolonged acidosis. pnas.orgjneurosci.orgnih.govjneurosci.orgbiorxiv.orgDirect interaction with ASIC1a, binding to the acidic pocket via N-terminal basic amino acids. pnas.orgnih.govbiorxiv.orgacs.orgresearchgate.netApproximately 1,000-fold more potent than this compound A. pnas.orgbiorxiv.org Stabilizes closed resting conformation. nih.govacs.org

Modulation of Bradykinin Receptors

In addition to its established interactions with opioid receptors, this compound A has been found to activate bradykinin receptors, representing a distinct, non-opioid mechanism of action. This interaction holds particular relevance in the context of pain modulation. wikipedia.orgwisc.eduresearchgate.netarizona.eduacs.org

Research indicates that this compound A can trigger calcium influx via voltage-sensitive calcium channels in sensory neurons through the activation of bradykinin receptors. wikipedia.orgresearchgate.net This effect is separate from the primary signaling pathway initiated by bradykinin itself and is not inhibited by opioid receptor antagonists such as naloxone. researchgate.netacs.org Significantly, the N-terminal tyrosine residue of this compound A, which is indispensable for its activity at opioid receptors, is not required for its binding to bradykinin receptors. This suggests that truncated this compound fragments, such as this compound A (2-13) or this compound A (2-17), which lack this N-terminal tyrosine, can still effectively activate bradykinin receptors. wikipedia.orgarizona.edu

This non-opioid action of this compound at bradykinin receptors is implicated in stimulating pain responses, specifically hyperalgesia, when administered intrathecally in animal models. wikipedia.orgresearchgate.netarizona.eduacs.org The activity of the this compound system is known to increase in conditions of chronic pain and neuropathy, and this upregulation of endogenous spinal this compound is considered essential for the maintenance of neuropathic pain. In such persistent pain states, the blockade of spinal bradykinin B1 or B2 receptors has been shown to reverse the neuropathic pain. researchgate.netarizona.edu

This compound's Influence on Neurotransmitter Systems

The this compound/kappa opioid receptor (KOR) system exerts a profound influence on the modulation of various neurotransmitter systems within the central nervous system, thereby impacting a broad spectrum of physiological and behavioral processes. frontiersin.orgfrontiersin.org

Inhibition of Presynaptic Neurotransmitter Release (e.g., Glutamate, GABA, Serotonin)

This compound, primarily through its activation of presynaptic KORs, is capable of inhibiting the release of several key neurotransmitters. frontiersin.orgfrontiersin.org

Glutamate: this compound can inhibit presynaptic glutamate release. In the medial prefrontal cortex (mPFC), this compound/KOR signaling has been shown to suppress excitatory drive from afferent inputs, including those originating from the basolateral amygdala (BLA). This inhibitory action is mediated by KORs localized to presynaptic BLA terminals. nih.govbiorxiv.org Furthermore, this compound A (1-17) can induce a depression of AMPA receptor-mediated excitatory postsynaptic potentials (EPSPs), and in some neurons, this inhibitory effect is attributed to a presynaptic mechanism. capes.gov.br

GABA (gamma-aminobutyric acid): this compound effectively suppresses presynaptic GABA release. In the globus pallidus of rats, this compound A (1-13) reduces the frequency of spontaneous inhibitory postsynaptic currents (IPSCs) without altering their amplitude, a characteristic indicator of presynaptic inhibition. This effect is mediated by KORs and is reversible upon application of KOR antagonists. physiology.org Similarly, this compound A has been shown to attenuate GABA release by reducing presynaptic Ca2+ influx via N-type channels. frontiersin.org KORs are expressed in specific populations of inhibitory interneurons, such as somatostatin (B550006) (SST)-interneurons, and this compound can suppress GABA release from these KOR-positive interneurons, thereby reducing feedforward inhibition within neural circuits. nih.gov

Serotonin (B10506) (5-hydroxytryptamine): The kappa opioid receptor system, when activated by this compound, is known to regulate serotonin release. frontiersin.org KOR activation in the dorsal raphe nucleus (DRN) plays a role in mediating aversive responses and is necessary for stress-induced reinstatement of conditioned place preference. This effect is linked to the regulation of a serotonergic projection from the DRN to the nucleus accumbens (NAc). pnas.org

Table 2: this compound's Influence on Presynaptic Neurotransmitter Release

NeurotransmitterEffect of this compoundMechanismKey Findings
GlutamateInhibition of presynaptic release. nih.govbiorxiv.orgKOR-mediated, on afferent terminals (e.g., BLA to mPFC). nih.govbiorxiv.orgReduces excitatory postsynaptic potentials. capes.gov.br
GABASuppression of presynaptic release. physiology.orgfrontiersin.orgKOR-mediated, reduces frequency of IPSCs; reduction of presynaptic Ca2+ influx. physiology.orgfrontiersin.orgAffects specific interneuron populations (e.g., SST-interneurons). nih.gov
SerotoninRegulation of release. frontiersin.orgKOR-mediated, particularly in the dorsal raphe nucleus. pnas.orgInvolved in mediating aversive responses and stress-induced reinstatement of drug seeking. pnas.org

Negative Modulation of Dopamine (B1211576) Signaling

The this compound/kappa opioid receptor (KOR) system exerts a significant negative modulatory influence on dopamine signaling, particularly within the mesocorticolimbic dopamine system. This system is a powerful effector of stress-related behaviors and is implicated in the pathophysiology of various neuropsychiatric disorders. researchgate.netnih.gov

Activation of KORs by this compound leads to an inhibitory effect on dopamine release. This occurs primarily through KORs located on dopaminergic nerve terminals in regions such as the striatum and nucleus accumbens (NAc), resulting in a hypodopaminergic state. wisc.eduresearchgate.netnih.govbiorxiv.org This reduction in dopamine signaling is strongly associated with the induction of negative affective states, including dysphoria, anxiety, and anhedonia. wisc.edufrontiersin.orgresearchgate.netnih.gov

In the ventral pallidum (VP), a key structure in the reward system, this compound can attenuate inhibitory input to VP GABAergic neurons. This effect is specifically observed on inputs originating from nucleus accumbens medium spiny neurons (MSNs) that express either D1 or D2 dopamine receptors. jneurosci.org While D1 and D2 dopamine receptors are known to regulate gene expression and motor behavior, and this compound expression can be localized to D1R-containing neurons, the primary negative modulation of dopamine signaling by this compound is mediated by its KOR-dependent inhibition of dopamine release. researchgate.netpnas.orgirb.hrresearchgate.net

Table 3: this compound's Negative Modulation of Dopamine Signaling

Target System/RegionEffect of this compoundMechanismAssociated Outcomes
Mesocorticolimbic Dopamine System (e.g., NAc, Striatum)Inhibits dopamine release. wisc.eduresearchgate.netnih.govbiorxiv.orgKOR activation on dopaminergic nerve terminals. researchgate.netDysphoria, anxiety, anhedonia, negative affective states. wisc.edufrontiersin.orgresearchgate.netnih.gov
Ventral Pallidum (VP)Attenuates inhibitory input to VP GABAergic neurons, specifically from D1- or D2-MSNs. jneurosci.orgPostsynaptic mechanism on VP neurons. jneurosci.orgComplex role in withdrawal from cocaine. jneurosci.org

Neuroanatomical Distribution and Neural Circuitry Modulation by Dynorphin

Mechanisms of Circuit Neuromodulation by Dynorphin/KOR System

Modulation of Neural Excitability

Dynorphins modulate neural excitability primarily through their interaction with kappa-opioid receptors (KORs), which are G-protein coupled receptors linked to inhibitory Gαi/o proteins wikipedia.orgnih.gov. KOR activation can either increase or decrease neuronal activity depending on the specific cell type and brain region involved frontiersin.orgnih.gov.

A common mechanism for decreased neuronal activity involves the enhancement of potassium conductances, particularly inwardly rectifying potassium conductances (GIRK) nih.govfrontiersin.orgnih.gov. KOR activation leads to a reduction in membrane excitability by activating these GIRK channels nih.gov. For instance, this compound A (DynA) has been shown to induce a transient hyperpolarization and decrease the excitability of NPS neurons in the pericoerulear region, an effect mediated by KOR1 and an increase in potassium conductance frontiersin.orgnih.gov.

Conversely, this compound can also increase neuronal activity. This can occur through the enhancement of a hyperpolarization-activated current (Ih) or through the modulation of voltage-dependent potassium currents frontiersin.orgnih.gov. Notably, this compound A(2-17), a fragment of this compound A, has been observed to increase intracellular calcium levels in cultured cortical cells physiology.org. This effect suggests a direct excitatory influence on neuronal excitability, which is both dose- and time-dependent and comparable in magnitude to responses elicited by N-methyl-D-aspartate (NMDA) in these cells physiology.org. This excitatory action of this compound A(2-17) is characterized as non-opioid and non-NMDA mediated physiology.org. Furthermore, this compound can indirectly modulate NMDA receptor activity, potentially by enhancing the release of excitatory neurotransmitters or by potentiating NMDA receptor function in a calcium-dependent manner physiology.org. This compound has also been reported to inhibit the action of gamma-aminobutyric acid (GABA) in the substantia nigra physiology.org.

In the lateral habenula (LHb), KOR stimulation exhibits a bidirectional modulation of neuronal excitability biorxiv.org. It increases excitability in LHb neurons characterized by large Ih currents (Ih+) while decreasing excitability in neurons with small or negative Ih currents (Ih-) biorxiv.org. This differential modulation is dependent on intact fast-synaptic transmission biorxiv.org.

Dynorphin S Role in Specific Central Nervous System Functions and Dysfunctions

Dynorphin and Stress Response Mechanisms

Contribution to Aversive and Anxiety-Like Phenotypes in Animal Models

The this compound/kappa opioid receptor (Dyn/KOR) system is a significant mediator of aversive and anxiety-like behaviors in animal models. Activation of KORs in humans is known to induce anxiety, dysphoria, and psychotomimesis frontiersin.org. This system has been implicated in the maladaptive behaviors associated with several neuropsychiatric disorders frontiersin.org. Research indicates that Dyn/KOR activation is essential for various stress-related and aversive behaviors frontiersin.orgnih.goveneuro.org.

Studies in animal models provide detailed insights into this contribution:

Forced swim stress has been shown to increase this compound expression in the central nucleus of the amygdala (CeA) in mice frontiersin.org.

Unescapable tail shock similarly increases DynA (1-8) immunoreactivity in the anterior portion of the lateral CeA frontiersin.org.

Pharmacological interventions demonstrate the system's role, as KOR antagonists can block conditioned place aversion and anxiety-like behaviors induced by corticotropin-releasing factor (CRF) nih.gov.

The central nucleus of the amygdala (CeA) and the basolateral amygdala (BLA) are critical brain regions for regulating fear and anxiety-related behaviors, with this compound signaling playing a role in these circuits frontiersin.orgeneuro.orgplos.org.

this compound also mediates adaptive responses to stress, such as analgesia and aversion, which can increase the motivation to escape from a threat eneuro.org.

This compound System Dysregulation in Stress-Related Neuroadaptations

Stress is a complex experience encompassing both aversive and motivating properties. Chronic stress is a known factor that increases the risk of depression and can significantly escalate the likelihood of relapse to drug-seeking behavior nih.gov. The this compound/KOR system is critically involved in mediating the negative affective states associated with stress nih.gov.

A key aspect of stress-related neuroadaptations is the interplay between this compound and corticotropin-releasing factor (CRF). Stress consistently induces this compound release and subsequent KOR activation, often occurring downstream of CRF activity nih.govdrugsandalcohol.iejneurosci.orguv.mxresearchgate.net. This activation has been observed in several crucial brain regions, including the basolateral amygdala, nucleus accumbens, dorsal raphe, and hippocampus jneurosci.org.

Furthermore, stress and drugs of abuse can cross-modulate this compound-dependent molecular pathways, contributing to the allostatic remodeling seen in conditions like depression and substance abuse nih.gov. The dysregulation of the this compound-κ opioid system in areas such as the ventral striatum, extended amygdala, and frontal cortex represents a "between-system" neuroadaptation that contributes to the development of aversive or stress-like states frontiersin.org. Repeated exposure to stress can lead to dysregulation of KOR signaling, as evidenced by changes in the dorsal raphe nucleus jneurosci.org.

This compound in Addiction Neurobiology

The this compound/KOR system plays a crucial role in the neurobiology of addiction, influencing reward mechanisms, negative affective states during withdrawal, and drug-seeking behaviors. Dysregulation of this system is a common consequence of repeated drug abuse nih.gov. Its significant involvement has led to the identification of the this compound/KOR system as a potential therapeutic target for addiction treatment nih.gov.

Modulation of Reward Circuitry and Motivation

This compound-like peptides exert profound effects on the brain's reward system and various behaviors, including locomotor activity, food intake, sexual behavior, anxiety-like behavior, and drug intake nih.gov. This compound, primarily acting through KORs, generally leads to neuronal inhibition biorxiv.org.

The role of this compound in modulating reward circuitry is complex and context-dependent. In the ventral pallidum (VP), this compound can differentially modulate GABAergic input to both GABAergic (reward-promoting) and glutamatergic (aversion-promoting) neurons, thereby influencing both the rewarding and aversive aspects of drug withdrawal jneurosci.org. Specifically, this compound released from nucleus accumbens dynorphinergic neurons modulates a disinhibitory circuit in the ventral pallidum, which in turn controls cholinergic transmission to the amygdala and impacts motivational drive biorxiv.orgdntb.gov.uaresearchgate.net. This system also features an autoinhibition mechanism, where this compound acts presynaptically on its own terminals via KORs to limit its release, preventing prolonged activation of cholinergic neurons and curbing perseverant reward seeking biorxiv.orgdntb.gov.uaresearchgate.net.

Role in Negative Affective States During Withdrawal

The discontinuation of drug use is often accompanied by somatic withdrawal signs, dysphoria, anxiety, and anhedonia, which are significant drivers for the maintenance of drug use and subsequent relapse nih.gov. The this compound/KOR system is a key mediator of these negative affective states, particularly those associated with alcohol withdrawal, and is also involved in stress-mediated alcohol intake mdpi.combiorxiv.org.

Activation of the this compound-KOR system during drug withdrawal creates a negative emotional state that motivates continued drug-seeking behaviors etsu.edu. Chronic exposure to drugs of abuse, such as heroin and cocaine, leads to an upregulation of the KOR/dynorphin system. This upregulation is thought to underlie the development of aversion, dysphoria, anhedonia, and depression- or anxiety-like neuropsychiatric states jci.org. This counterregulatory action by the KOR/dynorphin system is believed to mediate the negatively reinforcing aspects of drug withdrawal and can exacerbate the chronic relapsing nature of addictive disorders jci.org.

Research findings support this role, showing increased optical density of prothis compound in regions like the nucleus accumbens core and shell, bed nucleus of the stria terminalis (BNST), central amygdala (CeA), and basolateral amygdala (BLA) in rats exhibiting escalated cocaine self-administration etsu.edu. This suggests that upregulated this compound activity in the nucleus accumbens may be a fundamental mechanism underlying the negative affective consequences of drug withdrawal pnas.org.

Influence on Drug-Seeking Behavior and Relapse Mechanisms

The this compound/KOR system significantly influences drug-seeking behavior and mechanisms of relapse. Chronic stress and the associated dysregulation of the this compound/KOR system are strongly linked to an increased propensity for relapse to drug-seeking behaviors nih.govdrugsandalcohol.ie. Activation of KORs can directly induce drug-seeking behavior, a phenomenon observed both during the development of addictive behaviors and during relapse following periods of withdrawal drugsandalcohol.ieresearchgate.net.

This compound's influence on drug-seeking is critical, as it is required for stress-induced, but not prime-induced, reinstatement of cocaine seeking wikipedia.org. The dysregulation of the this compound/KOR system is a recognized contributor to drug craving and the persistent drug-seeking behaviors observed in individuals undergoing withdrawal from addictive substances nih.gov.

This compound's Impact on Dopaminergic Reward Pathways

This compound is recognized as one of the most potent negative modulators of dopamine (B1211576) signaling, particularly within brain structures integral to both reward and fear circuitries drugsandalcohol.ieresearchgate.net. Stimulation of kappa opioid receptors by this compound leads to an inhibition of dopamine release in the striatum, which includes the nucleus accumbens and caudate putamen, and is associated with the induction of a negative mood state nih.gov.

The mechanism involves this compound binding to KORs located on dopamine nerve terminals, thereby decreasing dopamine release nih.govwikipedia.orgresearchgate.net. Chronic drug intake results in an upregulation of the brain this compound system in the striatum. This upregulation is hypothesized to inhibit drug-induced dopamine release, potentially offering a protective mechanism against the neurotoxic effects of excessively high dopamine levels nih.gov. However, upon discontinuation of chronic drug intake, these neuroadaptations persist unopposed, contributing to the negative emotional state experienced during withdrawal and potentially driving increased drug intake nih.gov.

This dynamic contributes to the "anti-reward system" concept, where excessive dopamine and opioid peptide receptor activation in the nucleus accumbens can activate the cyclic-AMP response-element-binding protein (CREB), which in turn triggers the induction of this compound to provide negative feedback and suppress dopamine release frontiersin.org. Furthermore, this compound signaling originating from lateral hypothalamic orexin (B13118510)/dynorphin (LHox/dyn) neurons may suppress dopamine signaling in regions critical for emotional regulation and stress response, such as the basolateral amygdala jneurosci.org.

This compound and Mood/Affective Regulation

The this compound/KOR system is a crucial component of the brain's stress response, profoundly influencing mood and affective states. jneurosci.orgnih.govresearchgate.net Its activation is often associated with negative emotional experiences. frontiersin.orgresearchgate.net

Contribution to Dysphoria and Psychotomimesis in Animal Models

Activation of the this compound/KOR system is consistently linked to dysphoria and aversive states in animal models. frontiersin.orgjneurosci.orgresearchgate.netfrontiersin.org Studies have shown that stress-induced activation of the corticotropin-releasing factor (CRF) system, a key mediator of the stress response, subsequently activates the KOR/dynorphin system, leading to negative affective states. jneurosci.org For instance, footshock stress-induced aversion in mice is mediated by the this compound/KOR system, as evidenced by the lack of aversion in this compound-deficient mice or those pretreated with the KOR antagonist norBNI. jneurosci.org Similarly, KOR agonists induce conditioned place aversion in rodents, a behavioral correlate of dysphoria. jneurosci.orgjneurosci.org In humans, KOR stimulation is known to induce anxiety, dysphoria, and psychotomimesis. frontiersin.orgfrontiersin.org

Research findings illustrating this compound's role in dysphoria and psychotomimesis in animal models:

Animal Model/StimulusThis compound/KOR System EffectBehavioral OutcomeReference
Footshock StressActivation of Dyn/KOR systemPlace Aversion jneurosci.org
KOR AgonistsKOR activationConditioned Place Aversion jneurosci.orgjneurosci.org
Repeated Swim StressKOR activationElevated forced-swim-induced immobility, potentiated cocaine place preference jneurosci.org
Social Defeat StressKOR activationElevated forced-swim-induced immobility, potentiated cocaine place preference jneurosci.org
Morphine WithdrawalEndogenous this compound release in PFCDysphoria, aversive state biorxiv.org

Involvement in Affective and Motivational Phenotypes Related to Mood Disorders

Dysregulation of the this compound/KOR system is implicated in various neuropsychiatric disorders, including depression, anxiety, post-traumatic stress disorder (PTSD), schizophrenia, and substance use disorder. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net In animal models of chronic or repeated stress, this compound is released, and KOR activation manifests as "give up" behaviors, such as immobility, defeated posture, decreased social interaction, and altered physiological responses. arxiv.org These effects are learned and contribute to conditioned place aversion. arxiv.org

The this compound/KOR system is also involved in the negative affective states associated with alcohol withdrawal. mdpi.comnih.gov In alcohol-dependent subjects, enhanced this compound/KOR signaling in the absence of alcohol can lead to depressive-like states and increased alcohol consumption, which can be blocked by KOR antagonists. mdpi.com

Mechanisms Underlying this compound's Influence on Neurotransmitter Systems in Affective States

The this compound/KOR system exerts its influence on affective states primarily through its interactions with key neurotransmitter systems, most notably the mesocorticolimbic dopamine system. nih.govresearchgate.net KOR activation generally suppresses dopamine release, particularly in regions like the nucleus accumbens, which is crucial for reward and motivation. nih.govnih.govresearchgate.net This suppression contributes to the aversive and anti-reward effects associated with this compound. nih.govresearchgate.net

Furthermore, the this compound/KOR system interacts with the corticotropin-releasing factor (CRF) system, which is enriched in neuronal circuits controlling affect and motivation, such as the central nucleus of the amygdala. frontiersin.org This interaction contributes to the dysregulation of innate and learned fear responses relevant to anxiety-like behavior. frontiersin.orgnih.gov

A significant downstream signaling pathway involves p38 mitogen-activated protein kinase (MAPK). KOR activation leads to the phosphorylation of p38, and this activation is necessary for KOR-dependent aversive behaviors. jneurosci.orgwikipedia.org For example, pharmacological inhibition of p38 completely abolishes KOR agonist-induced conditioned place aversion. jneurosci.org

This compound in Learning, Memory, and Cognitive Function

Dynorphins, and their interaction with KORs, are widely distributed in brain regions critical for learning and memory, including the hippocampus and amygdala. frontiersin.orgnih.gov Their role in cognitive function is complex, often involving modulatory or impairing effects. researchgate.netjneurosci.org

Modulation of Synaptic Plasticity Underlying Memory Formation (e.g., Long-Term Potentiation)

Synaptic plasticity, particularly long-term potentiation (LTP), is considered a crucial cellular mechanism underlying learning and memory formation. nih.govphysiology.orgyoutube.comjneurosci.org this compound has been shown to modulate synaptic plasticity. In the hippocampus, this compound released from dentate granule cells can block LTP of excitatory inputs. biorxiv.org Similarly, increased expression of dynorphins in the aged brain has been associated with memory impairments in rats, potentially by impairing glutamatergic neurotransmission and LTP. jneurosci.org Activation of KOR, a postsynaptic receptor for dynorphins, suppresses presynaptic glutamate (B1630785) release, further contributing to its influence on synaptic plasticity. jneurosci.org

In the striatum, this compound selectively suppresses long-term potentiation (LTP) through KOR in direct-pathway spiny projection neurons (dSPNs). biorxiv.org This suppression can be counterbalanced by different levels of D1 receptor activation, suggesting an intricate interplay between this compound/KOR and dopamine D1 receptor signaling in modulating striatal synaptic plasticity. biorxiv.org

Impact on Spatial Memory Acquisition and Retention

This compound has a notable impact on spatial learning and memory. Studies have demonstrated that microinjection of this compound A(1-8) into the dorsal hippocampus in rats results in a dose-related impairment of spatial working memory in tasks like the radial maze win-stay task. nih.gov This impairment specifically affects spatial learning and memory, as it did not affect retention in a non-spatial task (step-through passive avoidance). nih.gov The effect is mediated by opioid receptors in the dorsal hippocampus and can be blocked by naloxone. nih.gov

Further research with this compound B infused into the dorsal hippocampus of rats also showed impaired spatial learning in the Morris swim-maze, a task dependent on hippocampal function. ki.se This impairment was observed at all tested doses and was blocked by the selective kappa-antagonist nor-binaltorphimine, indicating KOR involvement. ki.se Interestingly, retention performance was not affected, suggesting that this compound B primarily affects acquisition but not memory processes. ki.se

The increased expression of dynorphins with age has also been linked to memory impairments, including spatial memory, in rats. jneurosci.org Polymorphisms in the prothis compound gene (Pdyn) in humans have been associated with episodic memory deficits in the elderly, further supporting this compound's role in age-related cognitive decline. jneurosci.org

Influence on Reversal Learning and Cognitive Flexibility

This compound plays a significant role in modulating cognitive flexibility and reversal learning, which are crucial aspects of adaptive behavior. Research indicates that striatal this compound, acting via the Kappa Opioid Receptor (KOR), selectively suppresses long-term potentiation (LTP) in direct pathway striatal projection neurons (dSPNs). This suppression is a key mechanism influencing synaptic plasticity biorxiv.org.

Studies involving mice with conditional deletion of this compound in dSPNs have demonstrated an enhancement of LTP and improved flexibility during reversal learning. These mice exhibited faster adaptation to new reward contingencies and made fewer regressive errors, suggesting that endogenous striatal this compound signaling typically hinders cognitive flexibility biorxiv.orgnih.gov.

Clinical data further support this role, linking functional polymorphisms in the human prothis compound (PDYN) gene to variations in cognitive flexibility. Individuals with alleles associated with higher this compound peptide levels (HH genotype of the 68-bp VNTR polymorphism) show impaired reversal learning, characterized by an increased number of perseverative errors. Functional magnetic resonance imaging (fMRI) studies reveal that this genotype is associated with reduced activity in the left orbitofrontal cortex (OFC) and corticostriatal circuitry during reversal learning and negative feedback processing, indicating a diminished ability to monitor or adapt to changes in reward contingencies researchgate.netfrontiersin.org.

Table 1: this compound's Influence on Reversal Learning and Cognitive Flexibility

Study TypeThis compound Manipulation/StateBrain Region/MechanismBehavioral OutcomeCitation
Animal Model (Mice)Conditional deletion of this compound in dSPNsStriatum (suppression of dSPN LTP via KOR)Enhanced flexibility, fewer errors in reversal learning biorxiv.orgnih.gov
Human Genetic StudyHigher PDYN expression (HH genotype)Left Orbitofrontal Cortex (lOFC) and corticostriatal circuitry (reduced activity)Impaired reversal learning, increased perseverative errors researchgate.netfrontiersin.org
Animal Model (Mice)KOR agonist administrationStriatal dSPNsImpedes cognitive flexibility nih.gov

Role in Working Memory Processes

The this compound/Kappa Opioid Receptor (KOR) system in the medial prefrontal cortex (mPFC) is critically involved in the regulation of working memory processes. Dysregulation of this system has been identified as a significant contributor to working memory deficits, particularly in the context of alcohol use disorder (AUD) researchgate.netusf.edu.

Preclinical studies using rat models of alcohol dependence have shown that overactivated KORs in the mPFC correlate with impaired working memory performance during acute withdrawal. Conversely, administering KOR antagonists, such as norbinaltorphimine (B1679850) (nor-BNI), to block KOR activation significantly reduces alcohol-induced working memory impairment, restoring performance to levels comparable to non-dependent animals usf.edu.

Furthermore, pharmacological activation of KORs in the mPFC of non-dependent rats, mimicking the effects of this compound, can induce profound working memory deficits similar to those observed in alcohol-dependent rats. Endogenous this compound release in the prefrontal cortex, particularly during naloxone-precipitated morphine withdrawal or optogenetic stimulation of PFC this compound neurons, has also been shown to disrupt delayed alternation performance, a measure of working memory biorxiv.org. These findings underscore the local actions of the this compound/KOR system in the prefrontal cortex in disrupting cognitive function biorxiv.org.

Table 2: this compound's Role in Working Memory Processes

Subject/ModelThis compound/KOR State/ManipulationBrain RegionCognitive Outcome (Working Memory)Associated ConditionCitation
Rats (AUD model)Overactivated KORsMedial Prefrontal Cortex (mPFC)Impaired working memoryAlcohol Dependence usf.edu
Rats (AUD model)KOR antagonism (nor-BNI)Medial Prefrontal Cortex (mPFC)Ameliorated working memory deficitsAlcohol Dependence usf.edu
MiceKOR agonist administrationMedial Prefrontal Cortex (mPFC)Disrupted delayed alternation performancePharmacological activation biorxiv.org
MiceEndogenous this compound release (e.g., opioid withdrawal)Prefrontal CortexDisrupted delayed alternation performanceOpioid Withdrawal biorxiv.org

Association with Age-Related Cognitive Decline

Accumulating evidence suggests a strong association between this compound and age-related cognitive decline, including conditions like Alzheimer's disease (AD). Expression of this compound, an endogenous opioid peptide, has been observed to increase with age in rodents, and this upregulation is consistently associated with memory impairments jneurosci.orgkarger.comnih.gov.

In humans, polymorphisms within the prothis compound (PDYN) gene have been linked to episodic memory deficits in the elderly jneurosci.orgkarger.comnih.govnih.gov. Furthermore, elevated this compound levels have been reported in postmortem brain samples from Alzheimer's disease patients, with these levels correlating with neuropathological scores jneurosci.orgkarger.comnih.govalzdiscovery.orgmdpi.com.

Mechanistically, increased this compound expression in the aged brain is thought to impair glutamatergic transmission and long-term potentiation (LTP), processes crucial for memory formation jneurosci.orgkarger.com. Both exogenously applied and endogenously released dynorphins can weaken glutamatergic neurotransmission. Activation of the κ-opioid receptor (KOR), the primary receptor for dynorphins, suppresses presynaptic glutamate release jneurosci.org. Studies in prothis compound knockout (Pdyn KO) mice have shown that the absence of PDYN gene expression prevents age-related decreases in α-amino-3-hydroxy-5-methyl-4-isoxazol-propionate (AMPA) GluR1 protein and enhances N-methyl-D-aspartate (NMDA) NR2B levels in the hippocampal formation of old mice. This suggests that this compound signaling plays an important role in controlling the expression of these glutamate receptors, and its absence can rescue age-related cognitive deficits, including spatial memory karger.comnih.gov.

Table 3: this compound's Association with Age-Related Cognitive Decline

Subject/ModelThis compound Level/ManipulationCognitive EffectMolecular/Cellular MechanismCitation
Rats (Aging)Increased this compound expressionMemory impairmentsImpaired glutamatergic transmission, weakened LTP jneurosci.orgkarger.com
Humans (Elderly)PDYN gene polymorphisms (associated with higher this compound)Episodic memory deficitsAltered glutamatergic system integrity jneurosci.orgkarger.comnih.govnih.gov
AD Patients (Postmortem)Elevated this compound levelsCorrelated with neuropathological scoreModulation of AMPA and NMDA receptor levels jneurosci.orgkarger.comnih.govalzdiscovery.orgmdpi.com
Pdyn KO Mice (Aging)Lack of PDYN gene expressionPrevented age-related spatial and recognition memory deficitsMaintained AMPA GluR1, enhanced NMDA NR2B levels karger.comnih.govnih.gov

This compound in Neuroinflammation and CNS Immune Modulation

The this compound system is increasingly recognized for its involvement in neuroinflammation and the modulation of CNS immune responses, particularly through its interactions with glial cells.

Potential Regulatory Role in Neuroinflammatory Processes

Endogenous this compound appears to play a protective role by dampening neuroinflammatory processes. Research indicates that this compound can protect dopaminergic neurons from inflammation-induced neurotoxicity, such as that caused by lipopolysaccharide (LPS) nih.gov. A key mechanism identified for this anti-inflammatory effect is the inhibition of microglial NADPH oxidase-generated superoxide (B77818) production, which subsequently reduces the release of various proinflammatory factors, including cytokines and prostaglandins (B1171923) nih.gov.

Conversely, this compound is also implicated in the development and maintenance of chronic pain, a condition often associated with neuroinflammation. Elevated spinal this compound levels are observed during the development and persistence of chronic pain, and knockout of the this compound gene can prevent the development of chronic pain in mice. Intrathecal administration of this compound can initiate allodynia, suggesting its role in initiating long-term potentiation-like central sensitization in chronic pain states core.ac.ukannualreviews.org.

Interaction with Glial Cells (e.g., Astrocytes) and Glial Activation in CNS Pathologies

Kappa opioid peptides, including dynorphins, interact with specific receptors expressed on glial cells, such as microglia and astrocytes, within the central nervous system grantome.com. This interaction can influence the production of inflammatory mediators. For instance, this compound's interaction with glial cells has been hypothesized to enhance cytokine (e.g., tumor necrosis factor-alpha, interleukin-1, interleukin-6) and nitric oxide (NO) production by these brain immune cells grantome.com.

Prothis compound (PDYN) transcripts and the processed peptide this compound A 1-17 have been detected in various immune cells, including those found in peripheral inflamed tissue frontiersin.org. Furthermore, this compound can be released from vesicles within astroglia and microglia in response to stimuli such as nociception (pain) and opioid withdrawal researchgate.net. The this compound-KOR system has also been shown to mediate astrocyte proliferation through the activation of p38 mitogen-activated protein kinase (MAPK), a process relevant to neuropathic pain wikipedia.org. This highlights a complex interplay where this compound can both protect against acute inflammation and contribute to chronic inflammatory states through its actions on glial cells.

Table 4: this compound's Interaction with Glial Cells in CNS Pathologies

Glial Cell TypeThis compound Effect/InteractionAssociated Pathology/ConditionMechanism/OutcomeCitation
MicrogliaInhibition of NADPH oxidase-generated superoxide productionInflammation-induced neurotoxicityReduced proinflammatory factors nih.gov
Microglia, AstrocytesInteraction with KORsHIV-1 infection, AIDS dementiaEnhanced cytokine and NO production (hypothesized) grantome.com
Astroglia, MicrogliaRelease of this compoundNociception, opioid withdrawalModulation of neuroinflammatory response researchgate.net
AstrocytesKOR-mediated activationNeuropathic painAstrocyte proliferation via p38 MAPK wikipedia.org

This compound in Neurological Dysfunctions (Mechanistic Animal Model Studies)

Mechanistic animal model studies have extensively elucidated the critical roles of dynorphins in the pathophysiology of various neurological dysfunctions. The dysregulation of the this compound/KOR system is implicated in a spectrum of disorders, including epilepsy, addiction, depression, schizophrenia, and post-traumatic stress disorder (PTSD) mdpi.comnih.govfrontiersin.org.

In models of Parkinson's disease (PD), endogenous this compound has been shown to exert protective effects on dopaminergic neurons and motor function. Prothis compound deficiency in mice exacerbated neurotoxic effects induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and methamphetamine, leading to more severe dopaminergic neuronal loss and increased microglial activation. This suggests an anti-inflammatory and neuroprotective role for endogenous this compound in PD models nih.gov.

Mutations in the PDYN gene are the cause of spinocerebellar ataxia type 23 (SCA23), a neurodegenerative disorder. Animal models of SCA23 demonstrate that elevated levels of mutant this compound A lead to Purkinje cell loss and motor dysfunction. This highlights a non-opioid mediated neurotoxic effect of this compound A, as elevated peptide levels can cause neuronal loss and paralysis that are not blocked by opioid antagonists oup.comnih.gov.

Furthermore, intrathecal injections of this compound in rodents can induce a wide spectrum of pathologies, including hindlimb paralysis, vascular dysfunction, and neurodegeneration. These deleterious effects are often mediated by N-methyl-D-aspartate (NMDA) receptors, as they can be significantly reduced by NMDA receptor antagonists. This suggests that at supraphysiological concentrations or prolonged exposure, dynorphins can exert excitotoxic actions through non-opioid receptor mechanisms nih.govconicet.gov.ar.

In models of depression, this compound and orexin have been observed to have reciprocal, antagonistic roles in the regulation of the brain reward system, jointly modulating physiological and pathological processes of depression frontiersin.org.

Table 5: this compound's Role in Neurological Dysfunctions (Mechanistic Animal Model Studies)

Neurological DysfunctionAnimal ModelThis compound Mechanism/StateObserved Dysfunction/EffectCitation
Parkinson's DiseaseProthis compound-deficient miceEndogenous this compound deficiencyExacerbated dopaminergic neuronal loss, increased microglial activation, more severe motor impairments nih.gov
Spinocerebellar Ataxia Type 23PDYN mutant transgenic miceElevated mutant this compound A levelsPurkinje cell loss, motor dysfunction oup.com
Neurodegeneration/ParalysisRodents (intrathecal this compound)Supraphysiological this compound concentrations; non-opioid mediatedHindlimb paralysis, vascular dysfunction, neuronal loss (NMDA receptor-mediated) nih.govconicet.gov.ar
DepressionMouse depression modelElevated this compound, reduced orexinSymptoms lacking pleasure (imbalance in reward system) frontiersin.org

Advanced Methodologies in Dynorphin Research

Genetic Manipulation Techniques

Genetic manipulation techniques provide powerful tools to investigate the specific roles of dynorphin and its receptor system by altering gene expression in a controlled manner.

Prothis compound (PDYN) knockout models involve the genetic deletion of the gene encoding prothis compound, the precursor protein from which this compound peptides are derived. Studies utilizing these models have revealed significant insights into this compound's physiological functions. For instance, deletion of the PDYN gene has been shown to decrease voluntary ethanol (B145695) self-administration in both male and female mice claremont.edu. In the context of chronic pain, prothis compound knockout mice generally exhibit a normal phenotype, including typical growth, lifespan, and locomotor activity, but they show altered responses to nerve injury, suggesting a pronociceptive role for this compound in chronic pain states researchgate.netfrontiersin.org. Furthermore, genetic deletion of prothis compound has been observed to block stress-induced increases in KOR phosphorylation (KORp)-immunoreactivity, indicating its involvement in stress-related signaling pathways biorxiv.org.

Receptor-deficient animal models, particularly those lacking the kappa opioid receptor (KOR), are instrumental in elucidating the specific contributions of KOR-mediated signaling. KOR knockout mice have demonstrated enhanced pain sensitivity, underscoring the analgesic role of the this compound/KOR system frontiersin.orgnih.gov. Research has also shown that KOR knockout can impact alcohol consumption, with some studies indicating a reduction in alcohol intake in male mice but not females biorxiv.org. In the context of anxiety-like behaviors, studies with KOR knockout mice have yielded varied results, with some suggesting a minimal role for KOR in certain anxiety tests frontiersin.org. The use of KOR-deficient animals has significantly contributed to understanding the in vivo physiological role of the this compound/KOR system nih.gov.

Conditional gene deletion approaches allow for the spatial and temporal control of gene knockout, enabling researchers to investigate the function of this compound or KOR in specific cell types or brain regions. This precision is achieved by flanking target genes with loxP sites and using Cre recombinase expression in a region-specific or cell-type-specific manner. For example, conditional knockout of KOR in the central amygdala (CeA) has been used to examine its role in alcohol intake, revealing sex-specific effects where KOR knockout in CeA reduced alcohol consumption in male mice biorxiv.org. Similarly, conditional deletion of prothis compound in the CeA has been explored to understand its impact on alcohol consumption and neuronal excitability, with findings suggesting decreased prothis compound neuron excitability post-alcohol consumption, exclusively in females claremont.edu. These targeted approaches are crucial for dissecting the complex circuit-specific functions of the this compound/KOR system in behaviors such as threat generalization and drug seeking researchgate.netjneurosci.org.

Optogenetic and Chemogenetic Approaches for Circuit Manipulation

Optogenetic and chemogenetic techniques represent significant advancements in neuroscience, offering precise control over neural circuit activity with high temporal and spatial resolution.

Optogenetics utilizes light-sensitive proteins (opsins) introduced into specific neurons via viral vectors, allowing their activity to be controlled by light frontiersin.orgbruchaslab.org. This technique enables researchers to activate or inhibit genetically defined neuronal populations with millisecond precision nih.gov. In this compound research, optogenetics has been employed to investigate the role of this compound circuits in stress, anxiety, and reward-seeking behaviors bruchaslab.orggrantome.comcore.ac.uk. For instance, optogenetic stimulation of dynorphinergic neurons within the dorsal raphe nucleus (DRN) that project to the ventral tegmental area (VTA) has been shown to activate KOR in the VTA and block stress potentiation of cocaine conditioned place preference researchgate.net.

Chemogenetics, on the other hand, involves genetically engineered receptors, such as Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), that are activated by specific synthetic ligands not found endogenously frontiersin.orgnih.gov. This approach offers longer-lasting modulation of neuronal activity compared to optogenetics, making it suitable for studying chronic behavioral changes nih.gov. Kappa Opioid Receptor DREADDs (KORDs) have been developed, exhibiting minimal sensitivity to endogenous this compound but high affinity for synthetic ligands like salvinorin B, thus allowing for bidirectional control of neuronal activity frontiersin.org. Chemogenetic manipulations of KOR-expressing neurons in the amygdala have been used to analyze behavioral consequences in chronic neuropathic pain models, demonstrating their utility in dissecting circuit-specific contributions to pain and affective behaviors mdpi.com.

The combined application of these techniques allows for a comprehensive understanding of how this compound-mediated signaling within specific neural circuits contributes to various physiological and pathological states.

Electrophysiological Techniques

Electrophysiological techniques are fundamental for directly measuring the electrical activity of neurons and circuits, providing insights into the cellular mechanisms underlying this compound's effects.

Both in vivo and in vitro electrophysiology are critical for understanding how this compound modulates neuronal excitability and synaptic transmission.

In Vitro Electrophysiology: This approach typically involves recording from brain slices or cultured neurons, allowing for precise control over the cellular environment and drug application. Studies have shown that this compound A (1-17) can directly increase the excitability of cultured dorsal root ganglion (DRG) neurons in vitro researchgate.netnih.gov. Furthermore, application of this compound has been found to decrease voltage-gated calcium channel (VGCC) currents in DRG neurons, a canonical effect of KOR activation nih.gov. In the pericoerulear region, this compound A has been shown to directly inhibit neuropeptide S (NPS) neurons via KOR1 activation and a subsequent increase in potassium conductances frontiersin.org. In the ventral pallidum (VP), this compound modulates GABA neurotransmission through a postsynaptic mechanism, contrasting with other opioid peptides like enkephalin which act presynaptically jneurosci.org.

In Vivo Electrophysiology: This technique involves recording neuronal activity in living animals, providing insights into circuit function in a more intact physiological context. In vivo electrophysiology has been used to determine how the concomitant presence of orexin (B13118510) and this compound, alone or in combination with their respective receptor antagonists, affects the excitability of ventral tegmental area (VTA) dopamine (B1211576) neurons, revealing complex interactions that regulate reward-driven behaviors pnas.org. These studies contribute to understanding how this compound mediates its effects at the cellular physiological level and how it modifies key nodes in neural pathways, such as the periaqueductal gray in pain modulation researchgate.net.

The integration of electrophysiological data with genetic and circuit manipulation techniques provides a powerful framework for deciphering the precise roles of this compound in neural function and dysfunction.

Recording of Synaptic Transmission and Neuronal Excitability

Electrophysiological techniques are fundamental in unraveling the impact of this compound on neuronal function. Studies utilizing intracellular recordings have demonstrated that the κ-agonist this compound can suppress evoked excitatory postsynaptic potentials (EPSPs) and inhibitory postsynaptic potentials (IPSPs) in certain supraoptic nucleus (SON) neurons physiology.org. Further research into the lateral habenula (LHb) has shown that KOR activation, often mediated by this compound, exerts differential effects on the excitability of distinct subpopulations of LHb neurons, specifically those characterized by large or small hyperpolarization-activated cation currents (Ih+ and Ih- neurons, respectively) biorxiv.org. This modulation of neuronal excitability is dependent on intact fast synaptic transmission, with KOR activation altering both glutamatergic and GABAergic synaptic transmission. Presynaptic KORs have been observed to uniformly suppress glutamate (B1630785) release onto LHb neurons, while their effect on GABA release can be either an increase or a decrease biorxiv.org.

This compound has also been shown to inhibit evoked glutamate transmission onto magnocellular neurons (MNCs) in the paraventricular nucleus (PVN) researchgate.net. Furthermore, this compound A (DynA) directly and dose-dependently inhibits proopiomelanocortin (POMC) neurons in the arcuate nucleus, an effect mediated by κ2 opioid receptor activation and subsequent opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This inhibition also involves the attenuation of glutamate and GABA neurotransmission to POMC neurons researchgate.net. Generally, opioid receptors, including KORs, are inhibitory at the neuronal level, reducing neurotransmitter release presynaptically and hyperpolarizing neurons postsynaptically researchgate.net. In the pericoerulear region, DynA induces hyperpolarization and decreases the excitability of neuropeptide S (NPS) neurons via κ-opioid receptor 1 (KOR1) and reduces the efficacy of GABAergic synapses on these neurons through both KOR1 and KOR2 frontiersin.org.

Neurochemical and Neuroimaging Techniques

Advanced neurochemical and neuroimaging techniques provide critical insights into the distribution, release, and receptor interactions of this compound and its related systems within the central nervous system.

Microdialysis for Neurotransmitter Release Measurement

Microdialysis is a widely employed technique for measuring the release of neurotransmitters and neuropeptides in the extracellular fluid of discrete brain regions in vivo nih.gov. This methodology has been instrumental in quantifying the evoked release of opioid peptides, such as this compound A(1–8) and enkephalins, alongside small molecule neurotransmitters like dopamine, GABA, and glutamate, particularly in regions like the nucleus accumbens elifesciences.org. Studies have utilized microdialysis to demonstrate changes in this compound levels in various brain regions, including the nucleus accumbens (NAc), ventral tegmental area (VTA), central amygdala (CeA), and paraventricular nucleus (PVN), following acute ethanol administration nih.gov. The technique also allows for the local perfusion of drugs through the microdialysis probe to investigate their effects on neurotransmitter release psu.eduresearchgate.net. In pain research, microdialysis is a valuable tool for correlating nociceptive behavior with specific neurotransmitter release patterns in pain-related CNS sites researchgate.net.

Functional Neuroanatomical Mapping

Functional neuroanatomical mapping techniques delineate the distribution of this compound and its receptors throughout the brain and spinal cord. Immunohistochemical (IHC) mapping has revealed the widespread distribution of this compound A in the CNS, including the hippocampus, amygdala, hypothalamus, striatum, and spinal cord scielo.org.mxnih.gov. Recent advancements include the generation of knock-in mouse lines expressing KOR fused with fluorescent proteins like tdTomato (KtdT). This allows for high-resolution, three-dimensional (3D) visualization of KOR distribution and its co-localization with other neuronal markers, such as tyrosine hydroxylase, in regions like the caudate putamen, nucleus accumbens, and ventral tegmental area researchgate.net. Electron microscopy has further refined our understanding by showing the co-localization of hypocretin and this compound within the same synaptic vesicles in hypothalamic neurons, suggesting their co-packaging and potential co-transmission pnas.org. The prothis compound gene, which codes for this compound peptides, is predominantly expressed in key human brain regions, including the cingulate cortex, amygdala, dentate gyrus, and striatum frontiersin.org.

Receptor Binding Assays (e.g., Radioligand Binding)

Receptor binding assays, particularly radioligand binding, are crucial for characterizing the affinity and selectivity of this compound for its receptors. These assays involve incubating cell membranes or tissue homogenates with a radiolabeled ligand and measuring its specific binding in the presence or absence of competing unlabeled compounds frontiersin.org. For instance, radioligand binding assays have determined the binding affinity of this compound for the kappa opioid receptor (KOR) to be approximately 200 nM pnas.orgpnas.org. These assays have also been used to investigate allosteric interactions, such as those between this compound A and muscarinic receptors nih.gov. Competitive radio binding assays are routinely employed to assess the affinity and selectivity of various this compound B variants for different opioid receptors, including kappa, mu, and delta opioid receptors frontiersin.org. Commonly used radioligands include [³H]-U69,593 for κ-opioid receptors, [³H]-DAMGO for μ-opioid receptors, and [³H]-diprenorphine for δ-opioid receptors frontiersin.org. Dynorphins are recognized for their highest binding affinity among endogenous opioid peptides for KOPrs frontiersin.org. Beyond simple binding, [³⁵S]GTPγS binding assays are utilized to confirm the functional activation of G protein coupling by dynorphins. While dynorphins potently activate G protein coupling of recombinant KORs, studies also indicate their ability to activate other opioid receptors, such as MOR, DOR, and ORL1 nih.gov.

Table 1: Binding Affinities of this compound Peptides for Opioid Receptors

PeptideReceptorKi (nM)Reference
This compound AhKOPr0.04 ± 0.0 frontiersin.org
This compound BhKOPr0.72 ± 0.18 frontiersin.org
This compound (1-13)KOR~200 (Kd) pnas.orgpnas.org
This compound A(1-17)KOR0.4 (EC50) nih.gov
This compound A(1-17)DOR84 (EC50) nih.gov
This compound A(1-17)NOP30 (EC50) nih.gov
This compound A(1-17)MOP30 (EC50) nih.gov

Note: hKOPr: human Kappa Opioid Receptor; KOR: Kappa Opioid Receptor; DOR: Delta Opioid Receptor; NOP: Nociceptin Opioid Receptor; MOP: Mu Opioid Receptor. Ki values represent inhibition constant, Kd values represent dissociation constant, and EC50 values represent half maximal effective concentration.

Structural Biology Approaches

Structural biology provides atomic-level details of this compound's interaction with its receptors, which is crucial for understanding its mechanism of action and for rational drug design.

X-ray Crystallography of KOR-Ligand Complexes

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of opioid receptors, including KOR, often in complex with various ligands. Initial breakthroughs provided inactive state structures of opioid receptors bound to antagonists or inverse agonists pnas.org. The human KOR structure, specifically in complex with the selective antagonist JDTic, was among the first reported 3D structures pnas.orgresearchgate.net. More recently, X-ray diffraction methods have been used to determine structures of KOR bound to both antagonists and a variety of agonists, including small molecules and short peptides like this compound itself mdpi.com. To overcome challenges in stabilizing membrane proteins like KOR for crystallization, strategies such as the T4 lysozyme (B549824) (T4L) fusion protein and the use of nanobodies have been employed mdpi.com. These crystallographic data are often complemented by nuclear magnetic resonance (NMR) spectroscopy and electron microscopy (EM) to provide a more comprehensive understanding of receptor and peptide dynamics researchgate.netarxiv.org. Structural analyses have revealed that the N-terminal "message" sequence (YGGF) of this compound interacts with KOR in a manner similar to the antagonist JDTic, forming a crucial salt bridge with Asp138(3.32) mdpi.com. The C-terminal "address" sequence of this compound is considered responsible for its subtype specificity towards KOR mdpi.com. Molecular modeling greatly benefits from these atomic-resolution 3D structures, enabling the development of detailed models for this compound-KOR complexes based on experimental data researchgate.netarxiv.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to investigate the structure, dynamics, and interactions of biomolecules in solution. In this compound research, solution NMR has provided quantitative data on the conformation and dynamics of this compound peptides when bound to the human KOR. A notable study utilized liquid-state NMR spectroscopy to determine the structure of this compound (1–13) bound to KOR pnas.orgpnas.org. This research revealed that in the KOR-bound state, this compound (1–13) adopts a central helical turn spanning residues L5 to R9, while its N-terminal (YGGF) and C-terminal (P10 to K13) segments remain flexibly disordered pnas.orgpnas.org. 1H and 15N chemical shift variations indicated a fast exchange between the free and receptor-bound forms of the peptide pnas.orgpnas.org. Analysis of internal dynamics through 15N measurements showed significant residual mobility within the KOR-bound conformation, consistent with observed chemical shift perturbations and nuclear Overhauser effect (NOE) patterns pnas.orgpnas.org. Beyond receptor interactions, NMR has also been employed to study the conformation of this compound A (1–17) in model membrane environments, such as dodecylphosphocholine (B1670865) (DPC) micelles, showing the presence of an alpha-helical region and a beta-turn, which are thought to be important for membrane interactions and hormone action acs.org.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational tools that complement experimental structural biology techniques by providing detailed insights into the dynamic behavior of this compound and its interactions with receptors. These simulations are often integrated with NMR and Cryo-EM data to build comprehensive models of ligand-receptor complexes and their conformational changes. For instance, molecular dynamics simulations, combined with solution NMR data, have been used to define structural ensembles of KOR-bound this compound and characterize the internal motions of the peptide pnas.orgpnas.org. This integrated approach provides an initial framework for understanding the multistep activation of GPCRs by their cognate peptide ligands pnas.orgpnas.org. Flexible docking methodologies, followed by molecular dynamics simulations, have identified various this compound conformations and highlighted the structural diversity in both its N- and C-termini when interacting with KOR pnas.org. These computational approaches have also been instrumental in predicting receptor binding motifs and exploring potential structural modifications in this compound analogs that could enhance their binding affinity or functional selectivity researchgate.net. Comparisons between simulated binding modes and experimentally derived structures, such as those from Cryo-EM, further validate and refine the understanding of this compound-KOR interactions researchgate.netnih.gov.

In Vitro Cellular Assays for Receptor Function and Signaling

In vitro cellular assays are indispensable for characterizing the functional profiles of this compound and its interactions with opioid receptors. These assays allow researchers to assess the ability of this compound to activate specific intracellular signaling pathways, providing crucial information on its pharmacological properties and potential for biased agonism. Kappa opioid receptors (KORs) are classically known to couple primarily to Gα_i/o proteins nih.gov.

G Protein Activation Assays (e.g., GTPγS Binding)

G protein activation assays, particularly the [35S]GTPγS binding assay, are widely used to quantify the activation of G proteins by agonists like this compound. This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to activated G proteins, serving as a direct readout of receptor-G protein coupling. Dynorphins are potent activators of G protein coupling at recombinant KORs expressed in cell lines such as Chinese Hamster Ovary (CHO) or C6 cells nih.govmedchemexpress.com. Studies utilizing this assay in native tissue preparations, such as mouse striatal membranes, have revealed that this compound peptides can promiscuously stimulate G protein signaling, not only at KOR but also at other opioid receptors like mu (MOR) and delta (DOR) nih.govresearchgate.net. For example, this compound A (1–13) has been shown to activate inhibitory G-proteins in living cells, with EC50 values typically in the nanomolar range for wild-type KOR oup.com.

The following table summarizes representative findings from G protein activation assays:

Ligand / PeptideReceptorAssay TypeEC50 (nM) / Emax (Fold Stimulation)Reference
This compound A (1-13)WT KOR[35S]GTPγS Binding~0.1 - 2 (EC50) oup.com
This compound PeptidesMouse Striatum (WT)[35S]GTPγS BindingRobust stimulation (Emax comparable to U69,593) nih.gov
This compound A (1-17)hKOR (HEK293)TRUPATH (BRET, Gα3 subunit)Dose-dependent increase in G protein activity (nanomolar potency) mdpi.com
DynA_R6W (mutant)hKOR (HEK293)TRUPATH (BRET, Gα3 subunit)11 ± 5 fold shift in EC50 vs. WT mdpi.com
DynA_L5S (mutant)hKOR (HEK293)TRUPATH (BRET, Gα3 subunit)7 ± 2 fold shift in EC50 vs. WT mdpi.com
DynA_R9C (mutant)hKOR (HEK293)TRUPATH (BRET, Gα3 subunit)3 ± 1 fold shift in EC50 vs. WT mdpi.com

β-Arrestin Recruitment Assays (e.g., BRET, PRESTO-Tango)

β-Arrestin recruitment assays are crucial for investigating G protein-independent signaling pathways and the phenomenon of biased agonism, where ligands selectively activate certain downstream pathways over others. Techniques such as Bioluminescence Resonance Energy Transfer (BRET) and PRESTO-Tango are commonly employed for this purpose mdpi.comaddgene.orgeubopen.orgresearchgate.netnih.gov. The PRESTO-Tango system, for example, is an open-source platform that measures β-arrestin recruitment to the C-terminus of a GPCR upon agonist activation, leading to the activation of a reporter gene (e.g., luciferase) eubopen.orgresearchgate.netnih.gov. β-Arrestin recruitment to KOR is known to be involved in receptor desensitization and internalization mdpi.com. Studies have demonstrated that this compound A (1–17) and its mutant forms can dose-dependently recruit β-arrestin mdpi.com. The ability of this compound to induce biased agonism, favoring G protein signaling over β-arrestin recruitment, or vice versa, is a significant area of research given its implications for developing therapeutics with reduced side effects pnas.orgpnas.orgmdpi.com.

The following table presents representative data from β-arrestin recruitment assays:

Ligand / PeptideReceptorAssay TypeEC50 (Fold Shift vs. WT)EfficacyReference
This compound A (1-17)hKOR (HEK293)PRESTO-TangoDose-dependent recruitmentComparable to mutants mdpi.com
DynA_R6W (mutant)hKOR (HEK293)PRESTO-Tango16 ± 7 fold shift vs. WTComparable to WT mdpi.com
DynA_L5S (mutant)hKOR (HEK293)PRESTO-Tango13 ± 6 fold shift vs. WTComparable to WT mdpi.com
DynA_R9C (mutant)hKOR (HEK293)PRESTO-Tango5 ± 3 fold shift vs. WTComparable to WT mdpi.com

Calcium Mobilization Assays

Calcium mobilization assays are utilized to monitor changes in intracellular calcium levels, which can reflect the activation of GPCRs that couple to G_q/11 proteins or indirectly modulate calcium channels. While KORs are primarily G_i/o-coupled, their activation can still influence intracellular calcium dynamics. These assays often employ cells stably co-expressing opioid receptors with chimeric G proteins (e.g., Gαqi5) to link the receptor activation to calcium signaling pathways mdpi.comunict.it. This compound A has been shown to stimulate calcium mobilization in a concentration-dependent manner in cells expressing KOR, albeit sometimes with lower potency or efficacy compared to other signaling pathways mdpi.comunict.it. Research indicates that KOR activation can induce intracellular calcium mobilization via the inositol-tris-phosphate (IP3) pathway nih.gov. Furthermore, calcium imaging studies in human dorsal root ganglion (DRG) neurons have demonstrated a decrease in Ca2+ influx in the presence of this compound biorxiv.org. Interestingly, the co-activation of KOR and certain Transient Receptor Potential (TRP) channels, such as TRPA1, in cultured DRG neurons can potentiate calcium signals, suggesting a complex interplay in modulating sensory responses biorxiv.org.

Dynamic Mass Redistribution (DMR) Label-Free Assays

Dynamic Mass Redistribution (DMR) is a sophisticated label-free biosensor technology that enables the real-time detection of integrated cellular responses in living cells nih.govspringernature.com. The principle behind DMR relies on detecting alterations in the refractive index on biosensor-coated microplates, which arise from stimulus-induced changes in the total biomass proximal to the sensor surface nih.govspringernature.combiocompare.combiorxiv.org. This non-invasive approach provides a holistic view of cellular events, encompassing multiple signaling pathways and cellular reorganizations following receptor activation plos.orgresearchgate.netnih.gov.

In the context of this compound research, DMR assays are particularly valuable for investigating the pharmacology of G protein-coupled receptors (GPCRs), such as the kappa opioid receptor (KOR), to which this compound preferentially binds nih.govctdbase.orgfrontiersin.org. Studies have utilized DMR to assess the pharmacological profile of human KORs expressed in cellular systems like Chinese Hamster Ovary (CHO) cells frontiersin.org. This compound A, a prominent this compound peptide, has been shown to elicit a concentration-dependent positive DMR signal, behaving as a full agonist at the human KOR frontiersin.org.

The application of DMR assays allows for the determination of key pharmacological parameters such as potency (pEC50) and maximal efficacy (Emax). For instance, in one study, this compound A, along with other KOR agonists like U-69,593 and [D-Pro10]dyn(1-11)-NH2, demonstrated distinct potencies and efficacies in DMR assays frontiersin.org.

Table 1: Pharmacological Parameters of KOR Agonists in DMR Assays frontiersin.org

LigandPotency (pEC50)Emax (pm)
This compound A9.15234
U-69,5938.60-
[D-Pro10]dyn(1-11)-NH29.84251

Note: Emax for U-69,593 was not explicitly stated in the provided snippet but was generally described as eliciting a positive DMR signal frontiersin.org.

DMR technology can differentiate functional selectivity among ligands, providing insights into the specific signaling pathways engaged by various compounds acting on opioid receptors plos.orgnih.gov. This capability is crucial for understanding the diverse cellular effects mediated by this compound and other KOR ligands.

Epigenetic Analysis Techniques

Epigenetic mechanisms, such as DNA methylation and histone modifications, play a significant role in regulating gene expression without altering the underlying DNA sequence nih.govuzleuven.becd-genomics.com. In this compound research, epigenetic analysis techniques are employed to understand how the expression of the prothis compound gene (PDYN), the precursor to this compound peptides, is modulated in various physiological and pathological states, including neuropsychiatric disorders and responses to stress or drugs of abuse nih.govnih.gov.

Chromatin Immunoprecipitation (ChIP)

Chromatin Immunoprecipitation (ChIP) is an antibody-based technique used to selectively enrich specific DNA-binding proteins, including histones, histone modifications, and transcription factors, along with their bound DNA targets cellsignal.comantibodies.comabcam.comcreativebiomart.net. This technique provides valuable information about chromatin states and gene transcription in living cells cellsignal.comantibodies.com.

The general workflow of a ChIP assay involves several key steps:

Crosslinking: Proteins are cross-linked to DNA, typically using formaldehyde, to preserve their interactions in their native state antibodies.comabcam.comcd-genomics.com.

Cell Lysis and Chromatin Fragmentation: Cells are lysed, and the chromatin is fragmented into smaller pieces (e.g., 200-600 base pairs) through sonication or enzymatic digestion cellsignal.comantibodies.comcd-genomics.com.

Immunoprecipitation: Specific antibodies targeting the protein of interest (e.g., a transcription factor or a modified histone) are used to selectively precipitate the protein-DNA complexes cellsignal.comantibodies.comabcam.com.

DNA Purification and Analysis: The DNA fragments bound to the target protein are released through reverse crosslinking, purified, and then identified and quantified using downstream analyses such as PCR, quantitative PCR (qPCR), microarray (ChIP-chip), or next-generation sequencing (ChIP-seq) cellsignal.comabcam.comcd-genomics.com.

ChIP has been instrumental in identifying the binding sites of transcription factors and mapping histone modifications across genomic regions of interest cellsignal.comantibodies.comabcam.com. In this compound research, ChIP has been used to investigate the regulation of the prothis compound gene. For instance, studies have employed ChIP to analyze chromatin modifications of the prothis compound gene promoter region in response to stimuli like forced swim stress or chronic cocaine exposure nih.govnih.gov. Researchers have targeted specific histone modifications, such as trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), which is generally associated with increased transcription, and trimethylation of histone H3 at lysine 27 (H3K27me3), typically linked to transcriptional repression nih.govnih.gov.

For example, studies have revealed significant alterations in histone modifications and transcription factor binding at the prothis compound promoter in specific brain regions, such as the caudate putamen and nucleus accumbens, following exposure to cocaine or forced swim test nih.govnih.gov. These changes, including increased phospho-CREB and decreased H3K4me3 in certain regions, are generally consistent with observed alterations in prothis compound gene expression nih.gov.

Bisulfite Pyrosequencing

Bisulfite pyrosequencing is a quantitative sequencing-by-synthesis method used to determine the methylation status of individual cytosine-guanine (CpG) dinucleotides in a specific DNA region nih.govwikipedia.orgunite.itnih.gov. This technique is particularly valuable for analyzing DNA methylation patterns at single-nucleotide resolution nih.govwikipedia.orgunite.it.

The core principle of bisulfite pyrosequencing involves treating genomic DNA with sodium bisulfite nih.govwikipedia.orgunite.itbitesizebio.com. This chemical treatment selectively converts unmethylated cytosine residues to uracil (B121893), while 5-methylcytosine (B146107) (methylated cytosine) residues remain unaffected nih.govwikipedia.orgunite.itbitesizebio.com. Following bisulfite conversion, the DNA is amplified via PCR, during which uracil is amplified as thymine (B56734), allowing methylated CpGs (retained as cytosines) to be distinguished from unmethylated CpGs (converted to thymines) wikipedia.orgunite.itbitesizebio.com. Pyrosequencing then quantifies the ratio of cytosine to thymine at each CpG site, providing a precise measurement of methylation levels nih.govwikipedia.orgnih.gov.

In this compound research, bisulfite pyrosequencing has been applied to analyze DNA methylation patterns of CpG-rich regions within the human prothis compound gene (PDYN) nih.gov. This has revealed tissue-specific differences in methylation levels, which can influence PDYN gene expression nih.gov. For instance, a study investigating the prothis compound gene's CpG island found varying methylation levels across different tissues:

Table 2: Prothis compound Gene CpG Island Methylation Levels nih.gov

Tissue TypeAverage Methylation Level (%)
Peripheral Blood Mononuclear Cells (PBMCs)82
Caudate (brain tissue)62
Anterior Cingulate Cortex (brain tissue)44

These findings highlight the importance of epigenetic factors, such as DNA methylation, in the tissue-specific regulation of prothis compound expression, offering insights into its role in various neurological and psychiatric conditions nih.gov.

Future Directions and Research Gaps in Dynorphin Studies

Elucidating Precise Circuit-Specific Mechanisms of Dynorphin Action

A paramount goal for future research is to move beyond a general understanding of this compound's effects and delineate its precise actions within specific neural circuits. The this compound/KOR system is not monolithic; its influence on behavior and physiology is highly dependent on the anatomical location of its activity.

Recent studies have begun to map the intricate circuit-specific functions of this compound. For instance, research has identified a midbrain this compound circuit that promotes threat generalization, highlighting the role of KOR signaling in the ventral tegmental area (VTA) in regulating responses to aversive stimuli. nih.govnih.gov Dynorphinergic projections from the bed nucleus of the stria terminalis (BNST) and the dorsal raphe nucleus (DRN) to the VTA have been shown to contribute to anxiety-like behavior. nih.govnih.gov

In the prefrontal cortex (mPFC), the this compound/KOR system acts as a sophisticated gatekeeper, toggling the influence of different afferent inputs. biorxiv.orgbiorxiv.orgresearchgate.net By selectively inhibiting certain inputs while leaving others unaffected, this compound can dynamically reconfigure information flow within cortical circuits. biorxiv.orgbiorxiv.org For example, this compound/KOR signaling can suppress inputs from the basolateral amygdala (BLA) to the mPFC, thereby altering how threat-related information is processed. researchgate.net

Furthermore, within the nucleus accumbens (NAcc), this compound signaling powerfully mediates negative affective states and stress reactivity. nih.gov The this compound/KOR system in the NAcc modulates the activity of both D1 and D2 medium spiny neurons (MSNs), which are crucial for encoding positive and negative motivational valences, respectively. nih.gov Understanding how this compound differentially affects these neuronal populations within the NAcc is a key area for future investigation. A disinhibitory circuit mechanism has been proposed where this compound signaling in a nucleus accumbens-ventral pallidum (VP) pathway increases the activity of VP cholinergic neurons that project to the basolateral amygdala, thereby regulating motivated behavior. conestogac.on.ca

Future research must continue to employ advanced techniques such as optogenetics, chemogenetics, and in vivo calcium imaging to dissect these circuit-specific actions with greater precision. Identifying the specific pre- and postsynaptic targets of this compound within these circuits, as well as the downstream signaling cascades that are engaged, will be crucial for a comprehensive understanding of its function.

Understanding Cell-Type Specificity of this compound and KOR Signaling

The cellular diversity of the brain necessitates a deeper understanding of how this compound and KOR signaling are tailored to specific cell types. The response to this compound is not uniform across all neurons; rather, it is highly dependent on the molecular and physiological properties of the target cell.

One critical area of investigation is the differential modulation of D1 and D2 MSNs in the NAcc by the this compound/KOR system. nih.gov These two cell populations have opposing roles in reward and aversion, and dissecting how this compound selectively influences their activity is fundamental to understanding its role in motivation and mood. nih.gov Research has shown that KOR activation can alter the excitation/inhibition balance in a cell-type-specific manner within the NAcc. nih.gov

Moreover, the subcellular localization of KOR and the subsequent signaling cascades can be agonist-dependent. Studies have revealed that different this compound peptides, such as this compound A and this compound B, can activate KOR to a similar extent on the cell surface but can drive the receptor to distinct intracellular compartments, leading to different post-endocytic fates. elifesciences.orgnih.gov For example, this compound A may preferentially localize KOR to a degradative pathway, resulting in sustained signaling from intracellular compartments, while this compound B may promote KOR recycling. elifesciences.orgnih.gov This agonist-selective trafficking and signaling adds another layer of complexity to the regulation of the this compound system.

Future studies should aim to create a comprehensive map of KOR expression and signaling across different neuronal and glial cell types throughout the brain. This will require the use of single-cell transcriptomics, sophisticated imaging techniques, and the development of cell-type-specific genetic tools to manipulate and monitor this compound/KOR signaling in vivo.

Investigating Sex-Dependent Regulation of the this compound System

Accumulating evidence indicates that the this compound/KOR system is subject to significant sex-dependent regulation, which may contribute to sex differences in stress responses, pain perception, and the prevalence of certain psychiatric disorders. uni.lunih.gov

Research has shown that female rats may be less sensitive than males to the depressive-like effects of KOR activation. nih.gov This suggests that the downstream neural circuits engaged by KOR activation may be sexually dimorphic. nih.gov Furthermore, the effects of this compound-mediated antinociception can be dependent on both sex and the type of pain stimulus. umn.edunih.gov For instance, in one study, spinal this compound/KOR-mediated antinociception was observed in females in a visceral pain model but in males in a model of inflammatory pain. umn.edu

The mechanisms underlying these sex differences are likely multifactorial and may involve:

Hormonal regulation: Gonadal hormones such as estrogen can influence the expression and function of the this compound/KOR system. uni.lufrontiersin.org For example, estrogen has been shown to increase the phosphorylation of CREB in prothis compound-positive neurons. uni.lu

Genetic factors: Polymorphisms in the prothis compound (PDYN) gene have been associated with differential susceptibility to opioid dependence, with the risk often differing between sexes. uni.lufrontiersin.org

Receptor heterodimerization: KORs can form heterodimers with other opioid receptors, such as the mu-opioid receptor (MOR), and this process can be regulated in a sex-dependent manner by estrogen signaling. frontiersin.org

Future research in this area is critical and should systematically investigate sex differences in all aspects of this compound/KOR function, from gene expression and receptor trafficking to circuit-level effects and behavior. Such studies are essential for developing sex-specific therapeutic strategies for conditions involving the this compound system.

Deeper Exploration of Non-Opioid this compound Mechanisms

While the majority of this compound's known effects are mediated through KOR, there is a growing body of evidence for non-opioid mechanisms of action that contribute to its physiological and pathological roles. nih.govnih.govcore.ac.uk These non-opioid actions are often independent of classical opioid receptor blockade and can even be mimicked by this compound fragments that lack affinity for opioid receptors. nih.govnih.gov

One of the most well-characterized non-opioid actions of this compound is its interaction with the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov this compound A (1-17) has been shown to potentiate NMDA-activated currents in a subpopulation of periaqueductal gray (PAG) cells, an effect that is not blocked by opioid antagonists. nih.gov This interaction is thought to be direct and may contribute to the complex and sometimes contradictory roles of this compound in pain modulation. nih.gov

In the context of spinal cord injury, both opioid and non-opioid mechanisms of this compound are thought to contribute to its pathophysiological actions. nih.gov this compound A-(1-17) can exacerbate neurological dysfunction following spinal cord trauma, and while this effect is partially attenuated by KOR antagonists, a non-opioid component remains. nih.gov

Furthermore, some studies suggest that this compound can interact with bradykinin (B550075) receptors, potentially contributing to pain responses. wikipedia.org Other non-opioid mechanisms may involve this compound acting as a cell-penetrating peptide, allowing it to translocate into cells and interact with intracellular targets. core.ac.uk

A significant research gap exists in our understanding of the full spectrum of this compound's non-opioid actions. Future research should focus on identifying the specific molecular targets and signaling pathways involved in these non-canonical mechanisms. A deeper understanding of these processes could open up new avenues for therapeutic intervention, particularly in conditions where non-opioid actions of this compound are prominent.

Role of this compound in Novel Neurological and Psychiatric Conditions

The this compound/KOR system has been implicated in a range of neurological and psychiatric disorders, including epilepsy, addiction, depression, and schizophrenia. nih.govnih.govresearchgate.net However, its potential role in a broader array of conditions is an area ripe for exploration.

The widespread distribution of this compound and KOR in brain regions critical for emotional regulation, stress responses, and cognitive function suggests that its dysregulation could contribute to the pathophysiology of numerous disorders. nih.govnih.gov For example, the this compound/KOR system is a key player in the brain's response to stress, and chronic stress is a major risk factor for a variety of psychiatric illnesses. uni.luresearchgate.net

Future research should investigate the involvement of the this compound system in conditions such as:

Anxiety disorders: Given its role in threat processing and aversive states, the this compound/KOR system is a prime candidate for involvement in the pathophysiology of anxiety disorders. nih.govresearchgate.net

Post-traumatic stress disorder (PTSD): The link between stress, fear memory, and the this compound system suggests a potential role in the development and maintenance of PTSD.

Neurodegenerative diseases: While less explored, the potential for this compound to influence neuroinflammatory processes and neuronal survival warrants investigation in the context of neurodegenerative conditions.

Cardiovascular disease: Emerging evidence suggests that dynorphins may play a role in cardiovascular regulation and disease, including processes such as ischemia and reperfusion. nih.gov

Translational studies, including genetic association studies in human populations and the use of preclinical models that recapitulate aspects of these disorders, will be crucial for establishing a causal link between this compound system dysfunction and these conditions.

Development of Advanced Pharmacological Tools for Biased KOR Agonism

A major challenge in targeting the KOR for therapeutic purposes has been the adverse side effects associated with conventional KOR agonists, such as dysphoria, sedation, and hallucinations. nih.govunibo.it A promising strategy to overcome this hurdle is the development of biased agonists, which preferentially activate certain downstream signaling pathways over others. nih.govnih.govresearchgate.net

The prevailing hypothesis is that the therapeutic effects of KOR agonists, such as analgesia and anti-pruritus, are primarily mediated by G protein-dependent signaling, while the adverse effects are linked to the recruitment of β-arrestin. nih.govunibo.itnih.gov Therefore, developing G protein-biased KOR agonists could lead to safer and more effective medications.

Several research groups have made significant progress in designing and characterizing biased KOR agonists. nih.govunibo.itnih.govnih.govsemanticscholar.org For example, the compound triazole 1.1 has been shown to be a G protein-biased KOR agonist that retains antinociceptive and antipruritic efficacy without inducing sedation or dysphoria in preclinical models. nih.gov Another compound, LOR17, has demonstrated anti-hypersensitivity effects in a model of neuropathic pain without causing significant sedation or pro-depressant-like behavior. nih.gov

The table below summarizes some of the key findings on biased KOR agonists:

CompoundBiasTherapeutic EffectsReduced Side Effects
Triazole 1.1 G proteinAntinociceptive, AntipruriticNo sedation, No dysphoria
RB-64 G proteinAntinociceptiveNo locomotor impairment
LOR17 G proteinAnti-hypersensitivityNo significant sedation, No pro-depressant-like behavior
Nalfurafine β-arrestinAntipruriticDoes not appear to cause aversion in vivo

Future research in this area should focus on:

The rational design and synthesis of novel biased KOR agonists with improved pharmacological properties.

A deeper understanding of the molecular mechanisms underlying biased agonism at the KOR.

Rigorous preclinical and clinical evaluation of these compounds for a range of therapeutic indications.

The development of these advanced pharmacological tools holds immense promise for unlocking the therapeutic potential of the KOR while minimizing its undesirable side effects.

Integration of Systems Biology Approaches to Understand this compound's Network Effects

To fully comprehend the multifaceted roles of this compound, it is essential to move beyond the study of individual molecules and circuits and adopt a more holistic, systems-level perspective. Systems biology approaches, which integrate experimental data with computational modeling, offer a powerful framework for understanding the complex network effects of this compound. openbioinformaticsjournal.com

By constructing network-based computational models, researchers can begin to unravel how perturbations in the this compound system propagate through interconnected biological networks to influence cellular function and behavior. openbioinformaticsjournal.com This approach can help to:

Identify novel drug targets and biomarkers.

Understand the mechanisms underlying disease pathogenesis.

Predict the effects of therapeutic interventions.

For example, in the context of neurodevelopmental disorders, a systems biology approach could be used to identify how alterations in this compound signaling during development contribute to the emergence of complex behavioral phenotypes. openbioinformaticsjournal.com

Future research should increasingly leverage high-throughput technologies, such as genomics, proteomics, and metabolomics, to generate large-scale datasets on the effects of this compound. These data can then be integrated into computational models to simulate and predict the network-level consequences of this compound signaling.

The integration of systems biology approaches will be instrumental in bridging the gap between molecular-level understanding and the complex physiological and behavioral outcomes regulated by the this compound system. This will ultimately pave the way for more effective and personalized treatments for a wide range of disorders.

Q & A

Q. What experimental models are commonly used to study Dynorphin's role in pain modulation?

Methodological Answer: Rodent models (e.g., knockout mice lacking this compound precursors like PDYN) are widely employed to investigate this compound’s effects on nociception. Techniques include:

  • Behavioral assays : Von Frey filament tests for mechanical allodynia .
  • Microdialysis : Measures extracellular this compound levels in specific brain regions (e.g., periaqueductal gray) under pain conditions .
  • Pharmacological interventions : κ-opioid receptor (KOR) agonists/antagonists to isolate this compound-KOR interactions . Reproducibility Tip: Detailed protocols for tissue sampling and assay conditions (e.g., pH, temperature) must be standardized to minimize variability .

Q. What are the standard assays for quantifying this compound levels in neural tissue?

Methodological Answer:

  • Radioimmunoassay (RIA) : High sensitivity for detecting low this compound concentrations but requires radioactive handling .
  • ELISA : Commercial kits provide specificity for this compound isoforms (e.g., this compound A vs. B); validate antibodies using knockout controls to avoid cross-reactivity .
  • Mass spectrometry : Enables precise quantification of this compound fragments and post-translational modifications . Data Validation: Triplicate measurements and normalization to total protein content reduce technical noise .

Q. How do researchers validate the specificity of antibodies used in this compound detection?

Methodological Answer:

  • Western blotting : Compare wild-type and PDYN knockout tissue to confirm antibody binding absence in knockouts .
  • Pre-absorption controls : Pre-incubate antibodies with excess this compound peptide to block signal .
  • Immunohistochemistry : Co-localize this compound with markers like NeuN (neuronal nuclei) to confirm cellular specificity .

Advanced Research Questions

Q. How can researchers address contradictory findings regarding this compound's dual role in pro- and anti-nociception?

Methodological Answer:

  • Dose-response studies : Low vs. high this compound concentrations may activate distinct pathways (e.g., KOR vs. NMDA receptor crosstalk) .
  • Contextual variables : Analyze strain-specific differences in rodent models or stress induction methods (e.g., forced swim test) that modulate this compound release .
  • Meta-analysis : Pool data from independent studies to identify confounding factors (e.g., administration route: intrathecal vs. systemic) .

Q. What strategies are effective in elucidating the cross-talk between this compound/KOR and other neurotransmitter systems?

Methodological Answer:

  • Optogenetics : Stimulate dynorphinergic neurons while monitoring dopamine release in the nucleus accumbens via fast-scan cyclic voltammetry .
  • Receptor co-localization : Use proximity ligation assays (PLA) to visualize KOR-GPCR interactions in situ .
  • Computational modeling : Predict this compound-KOR binding affinities under varying pH or allosteric modulator presence using molecular dynamics simulations .

Q. What computational approaches are advancing the understanding of this compound's receptor binding dynamics?

Methodological Answer:

  • Molecular docking : Screen this compound fragments against KOR crystal structures to identify critical binding residues (e.g., Tyr312) .
  • Machine learning : Train algorithms on peptide-receptor interaction datasets to predict novel this compound analogs with enhanced specificity .
  • Network pharmacology : Map this compound-KOR interactions onto signaling pathways (e.g., JNK cascade) to identify downstream therapeutic targets .

Methodological Best Practices

  • Experimental Design : Use factorial designs to test interactions between this compound, stress, and comorbid conditions (e.g., addiction) while controlling for circadian rhythm effects .
  • Data Contradiction Analysis : Apply Bayesian statistics to weigh evidence for/against hypotheses when replication studies show divergent results .
  • Ethical Compliance : For human studies involving this compound biomarkers, ensure IRB approval and transparent reporting of CSF collection protocols .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。